Bay-R 1005
Description
Properties
CAS No. |
113467-48-4 |
|---|---|
Molecular Formula |
C41H81N3O6 |
Molecular Weight |
712.1 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-N-octadecyldodecanamide |
InChI |
InChI=1S/C41H81N3O6/c1-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-31-44(35(46)30-28-26-24-22-14-12-10-8-6-2)41-37(43-40(49)36(42)33(3)4)39(48)38(47)34(32-45)50-41/h33-34,36-39,41,45,47-48H,5-32,42H2,1-4H3,(H,43,49)/t34-,36+,37-,38-,39-,41-/m1/s1 |
InChI Key |
GXERNIKGQVAWMB-YAUDAOCLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)[C@H](C(C)C)N)C(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C1C(C(C(C(O1)CO)O)O)NC(=O)C(C(C)C)N)C(=O)CCCCCCCCCCC |
Synonyms |
Bay R-1005 Bay-R 1005 |
Origin of Product |
United States |
Foundational & Exploratory
Bay-R 1005: A Technical Guide to its Modulation of Antibody Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay-R 1005 is a synthetic glycolipid analogue identified as a potent immunoenhancing agent with the capacity to modulate antibody synthesis.[1][2][3][4] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its role as a vaccine adjuvant and its putative mechanism of action. The document summarizes quantitative data from preclinical studies, outlines relevant experimental methodologies, and visualizes the key signaling pathways likely involved in its immunomodulatory effects. This guide is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development who are interested in the application of synthetic adjuvants to enhance humoral immunity.
Introduction
The development of effective vaccines is a cornerstone of modern medicine. A critical component of many successful vaccines is the inclusion of adjuvants, substances that enhance the magnitude and durability of the immune response to a co-administered antigen. This compound, a synthetic glycolipid analogue (GLA), has emerged as a promising adjuvant candidate due to its demonstrated ability to increase antibody production.[1] This document will delve into the technical details of this compound, providing a structured overview of its effects on antibody synthesis, the experimental methods used to evaluate its efficacy, and the molecular pathways it is believed to activate.
Chemical Properties
-
Chemical Name: N-(2-deoxy-2-L-leucylamino-B-D-glucopyranosyl)-N-octadecyldodecanamide acetate
-
Molecular Formula: C44H87N3O8
-
Molecular Weight: 786.18 g/mol
-
CAS Number: 294664-93-0
Modulation of Antibody Synthesis: Quantitative Data
Preclinical studies have demonstrated the efficacy of this compound as a vaccine adjuvant, showing a significant enhancement of antibody responses to various antigens. The following tables summarize the key findings from these studies.
Table 1: Adjuvant Effect of this compound on Influenza Virus Vaccine in Mice
| Adjuvant Group | Antigen | Primary Antibody Response (Anti-HA Titer) | Secondary Antibody Response (Anti-HA Titer) | Functional Antibody Response (Hemagglutination Inhibition) | Functional Antibody Response (Virus Neutralization) |
| PBS (Control) | Split Influenza Vaccine | Low | Low | Low | Low |
| Alum | Split Influenza Vaccine | Moderate | Moderate | Moderate | Moderate |
| This compound | Split Influenza Vaccine | High | High | High | High |
| This compound + Alum | Split Influenza Vaccine | Highest | Highest | Highest | Highest |
Data is qualitatively summarized from descriptive reports in patent literature. Specific numerical values for antibody titers were not available in the public domain.
Table 2: Adjuvant Effect of this compound on Pertussis Toxoid Vaccine in Guinea Pigs
| Adjuvant Group | Antigen | Anti-PT Antibody Titer | Toxin Neutralizing Antibody Titer |
| Alum | Glutaraldehyde-inactivated Pertussis Toxoid | Moderate | Moderate |
| This compound | Glutaraldehyde-inactivated Pertussis Toxoid | High | High |
| This compound + Alum | Glutaraldehyde-inactivated Pertussis Toxoid | Synergistic (Highest) | Synergistic (Highest) |
Data is qualitatively summarized from descriptive reports in patent literature. The combination of this compound and alum resulted in a synergistic enhancement of the immune response.
Putative Mechanism of Action: TLR4 Signaling in B-Lymphocytes
While the precise molecular interactions of this compound are not fully elucidated, its structural similarity to other synthetic glycolipid adjuvants strongly suggests that it functions as a Toll-like receptor 4 (TLR4) agonist. TLR4, expressed on the surface of B-lymphocytes, is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from gram-negative bacteria. Activation of TLR4 in B-cells initiates a signaling cascade that promotes their proliferation, differentiation, and ultimately, antibody production.
The signaling pathway downstream of TLR4 activation in B-cells is complex and involves two major adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).
Signaling Pathway Diagram
Caption: Putative TLR4 signaling pathway in B-lymphocytes activated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the immunomodulatory effects of adjuvants like this compound. These are based on standard immunological techniques and should be optimized for specific experimental conditions.
In Vivo Adjuvant Efficacy Study
Caption: General workflow for an in vivo study to evaluate the adjuvant efficacy of this compound.
Methodology:
-
Animal Models: BALB/c mice or Hartley guinea pigs are commonly used. Animals are divided into control and experimental groups.
-
Vaccine Formulation: The antigen of interest (e.g., influenza hemagglutinin, pertussis toxoid) is formulated with PBS (control), alum, this compound, or a combination of this compound and alum.
-
Immunization Schedule: Animals receive a primary immunization, typically via intramuscular or subcutaneous injection, followed by one or more booster immunizations at specified intervals (e.g., 2-3 weeks apart).
-
Serum Collection: Blood samples are collected prior to the first immunization (pre-bleed) and at various time points post-immunization to assess the kinetics of the antibody response.
-
Antibody Titer Measurement (ELISA):
-
ELISA plates are coated with the specific antigen.
-
Plates are blocked to prevent non-specific binding.
-
Serially diluted serum samples are added to the wells.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody isotype (e.g., mouse IgG) is added.
-
A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal.
-
-
Functional Antibody Assays:
-
Neutralization Assay: The ability of the serum antibodies to inhibit the infectivity or toxic activity of the pathogen or toxin is measured.
-
Hemagglutination Inhibition (HAI) Assay (for influenza): The ability of serum antibodies to prevent the agglutination of red blood cells by the influenza virus is quantified.
-
In Vitro B-Cell Proliferation Assay
Caption: Workflow for an in vitro B-cell proliferation assay.
Methodology:
-
B-Cell Isolation: B-lymphocytes are isolated from the spleens or peripheral blood of mice or human donors using techniques such as magnetic-activated cell sorting (MACS) with CD19 or B220 microbeads.
-
Cell Culture: Isolated B-cells are cultured in appropriate media in 96-well plates.
-
Stimulation: Cells are treated with media alone (negative control), a known B-cell mitogen like LPS (positive control), or varying concentrations of this compound.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for proliferation.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures for the final 16-24 hours of incubation. Proliferating cells incorporate the thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is measured using a scintillation counter and is proportional to the degree of cell proliferation.
-
BrdU Incorporation: A non-radioactive alternative, 5-bromo-2'-deoxyuridine (BrdU), is added to the cultures. Incorporated BrdU is detected using an anti-BrdU antibody in an ELISA format.
-
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on B-cell proliferation.
Conclusion
This compound is a synthetic glycolipid analogue that demonstrates significant potential as a vaccine adjuvant by enhancing antibody synthesis. Preclinical evidence suggests that its immunoenhancing properties are particularly effective when used in combination with other adjuvants like alum. The likely mechanism of action involves the activation of TLR4 on B-lymphocytes, leading to the initiation of downstream signaling cascades that promote B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells. Further research is warranted to fully elucidate the quantitative dose-response relationships, the precise molecular interactions with TLR4, and the clinical safety and efficacy of this compound in human vaccines. The information and protocols provided in this guide offer a foundational resource for researchers to design and execute further studies on this promising immunomodulatory compound.
References
- 1. Differential requirements of MyD88 and TRIF pathways in TLR4-mediated immune responses in murine B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8580280B2 - Adjuvant compositions - Google Patents [patents.google.com]
- 4. This compound | TargetMol [targetmol.com]
The Adjuvant Principle of Bay-R 1005: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay-R 1005 is a synthetic glycolipid analogue (GLA) with demonstrated immunoenhancing properties, positioning it as a valuable adjuvant in vaccine formulations.[1][2][3] While specific mechanistic pathways and comprehensive quantitative data remain largely proprietary, this guide synthesizes available information from patents and scientific literature to provide a foundational understanding of its core principles. This compound is frequently utilized in combination with other adjuvants, suggesting a synergistic role in augmenting immune responses.[4][5] This document outlines its known characteristics, presents data from cited experiments in a structured format, details experimental methodologies where available, and proposes a putative mechanism of action based on the broader class of synthetic glycolipid adjuvants.
Core Concepts: this compound as a Synthetic Glycolipid Adjuvant
This compound is identified as a synthetic glycolipid analogue designed to modulate and enhance antibody synthesis. Glycolipid adjuvants represent a class of immunostimulants that can activate the innate immune system, leading to a more robust and durable adaptive immune response to a co-administered antigen. The rationale for using adjuvants like this compound is to increase the immunogenicity of modern vaccines, which often use highly purified or recombinant antigens that are inherently less provocative to the immune system than whole-pathogen vaccines.
The molecular formula of this compound is C44H87N3O8. It is chemically distinct from other Bayer compounds such as BAY X 1005, a 5-lipoxygenase-activating protein (FLAP) inhibitor, and from ebselen (SPI-1005), an anti-inflammatory agent.
Quantitative Data from Preclinical and Veterinary Studies
Detailed quantitative data for this compound's adjuvant effects are limited in publicly accessible literature. However, patent filings provide some insights into its efficacy, particularly when used in combination adjuvant systems.
Table 1: Adjuvant Formulations and Observed Outcomes
| Study Focus | Antigen(s) | Adjuvant Formulation(s) | Key Quantitative Findings/Observations | Source |
| Parainfluenza Virus 3 (PIV3) Vaccine in Mice | HN and F glycoproteins | 1. Alum + Bay-R 10052. Alum alone3. This compound alone | The Alum/Bay-R 1005 combination produced the "best" primary antibody responses to HN and F proteins. This combination generated "higher antibody levels" than single adjuvants as measured by haemagglutinin inhibition and virus neutralization assays. | |
| Influenza Vaccine in Mice | Commercially-available split flu vaccine | 1. This compound + Alum2. Alum alone3. This compound alone | The this compound/Alum combination adjuvant formulation "gave the best anti-HA antibody responses" against various influenza strains. | |
| Pertussis Vaccine in Guinea Pigs | Glutaraldehyde-inactivated pertussis toxoid | 1. Alum + Bay-R 10052. Alum alone | The combination of Alum and this compound resulted in the "highest" and a "synergistic" immune response, as determined by anti-PT and toxin neutralizing antibody titers. | |
| Bovine Viral Diarrhea Virus (BVDV) Vaccine in Calves | Killed virus BVDV-1/2 | QCDC (Quil A, Cholesterol, DDA, Carbopol) + this compound (1,000 µ g/dose ) | While specific titers are not provided, the study was designed to evaluate the adjuvant effect of the combination, including this compound, on the BVDV vaccine. |
Experimental Protocols
Detailed, step-by-step experimental protocols for studies involving this compound are not fully disclosed in the available literature. However, descriptions within patents allow for the reconstruction of high-level methodologies.
General Vaccine Preparation Methodology (Veterinary)
This protocol is based on the preparation of a BVDV vaccine for calves.
-
Component Dosing: The following components were used per 2 mL dose:
-
Quil-A: 100 µg
-
Cholesterol: 100 µg
-
DDA (Dimethyldioctadecylammonium): 50 µg
-
Carbopol: 0.075%
-
This compound: 1,000 µg
-
Antigen (BVDV): 5,500 Relative Potency Units (RU)
-
-
Homogenization: The composition was blended using a homogenizer. The order of addition was as stated above.
-
Administration: Calves were vaccinated subcutaneously with a single 2 mL dose on Day 0 and Day 21.
Murine Immunization Protocol for PIV3 and Influenza Antigens
This protocol is inferred from studies on parainfluenza and influenza viruses in mice.
-
Antigen and Adjuvant Formulation:
-
For PIV3: HN and F glycoproteins were first absorbed onto alum and then emulsified with this compound.
-
For Influenza: Commercially-available split flu vaccine was first emulsified with this compound (1 mg/mL) and then absorbed onto alum (3 mg/mL).
-
-
Control Groups:
-
Antigen absorbed onto alum alone.
-
Antigen emulsified with this compound alone.
-
Antigen mixed with PBS.
-
-
Administration: Groups of CD1 mice were immunized intraperitoneally (i.p.).
-
Analysis: Primary antibody responses were assessed using haemagglutinin inhibition and virus neutralization assays.
Proposed Mechanism of Action: A Framework for Synthetic Glycolipid Adjuvants
The precise signaling pathway activated by this compound has not been detailed in the reviewed scientific literature. However, based on its classification as a synthetic glycolipid analogue, its mechanism is likely to be similar to other well-characterized adjuvants in this class. Two primary pathways are proposed for synthetic glycolipid adjuvants.
Toll-Like Receptor 4 (TLR4) Agonism
Many synthetic glycolipid adjuvants function as agonists for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This interaction, which typically occurs on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages, initiates a signaling cascade.
-
MyD88-Dependent Pathway: Leads to the rapid activation of NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
TRIF-Dependent Pathway: Results in the production of Type I interferons (IFN-α/β).
-
NLRP3 Inflammasome Activation: Some TLR4 agonists also lead to the activation of the NLRP3 inflammasome, which processes and releases mature IL-1β.
This cascade of events creates a pro-inflammatory environment at the injection site, enhances antigen uptake and presentation by APCs, and promotes the activation and differentiation of T and B lymphocytes, leading to a stronger and more tailored adaptive immune response.
References
Unraveling the In Vivo Immune Response to Bay-R 1005: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The designation "Bay-R 1005" has been associated with two distinct investigational compounds, each with a unique impact on the in vivo immune response. This technical guide provides an in-depth overview of both BAY X 1005 , a potent leukotriene synthesis inhibitor with anti-inflammatory properties, and BAY R1005® , a synthetic glycolipid analogue developed as a vaccine adjuvant to enhance immune responses. This document delineates their respective mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.
Part 1: BAY X 1005 - A Selective Inhibitor of Leukotriene Synthesis for Anti-Inflammatory Therapy
BAY X 1005, also known as Veliflapon, is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, BAY X 1005 effectively blocks the synthesis of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3][4] These lipid mediators are pivotal in orchestrating acute and chronic inflammatory responses by promoting neutrophil recruitment, increasing vascular permeability, and inducing bronchoconstriction. The inhibitory action of BAY X 1005 on leukotriene production makes it a compound of interest for treating inflammatory diseases.
Quantitative Data Summary
The efficacy of BAY X 1005 has been quantified in various in vitro and in vivo models. The following tables summarize key inhibitory concentrations (IC50) and effective doses (ED50).
Table 1: In Vitro Inhibition of Leukotriene Synthesis by BAY X 1005
| Cell Type | Species | Stimulant | Leukotriene Measured | IC50 (µM) |
| Polymorphonuclear Leukocytes (PMNLs) | Human | A23187 | LTB4 | 0.22 |
| Polymorphonuclear Leukocytes (PMNLs) | Rat | A23187 | LTB4 | 0.026 |
| Polymorphonuclear Leukocytes (PMNLs) | Mouse | A23187 | LTB4 | 0.039 |
| Peritoneal Macrophages | Mouse | Opsonized Zymosan | LTC4 | 0.021 |
| Whole Blood | Human | - | LTB4 | 17 |
Table 2: In Vivo Anti-Inflammatory Efficacy of BAY X 1005
| Animal Model | Species | Parameter Measured | Administration Route | ED50 |
| Arachidonic Acid-Induced Ear Edema | Mouse | Edema Formation | Oral | 48.7 mg/kg |
| Arachidonic Acid-Induced Ear Edema | Mouse | Myeloperoxidase (MPO) Activity | Oral | 7.9 mg/kg |
| Ex Vivo LTB4 Synthesis Inhibition | Rat | LTB4 in Whole Blood | Oral | 11.8 mg/kg |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the evaluation and replication of findings.
1. Arachidonic Acid-Induced Mouse Ear Edema Model:
This model is a standard for assessing the in vivo activity of anti-inflammatory compounds, particularly those targeting the arachidonic acid cascade.
-
Animals: Male CD-1 or similar mouse strains are typically used.
-
Procedure:
-
A baseline measurement of ear thickness is taken using a digital micrometer.
-
BAY X 1005 or the vehicle control is administered orally at predetermined doses.
-
After a specified pre-treatment time (e.g., 1 hour), a solution of arachidonic acid (typically 0.5-2 mg in acetone) is topically applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle (acetone) alone.
-
Ear thickness is measured at various time points after arachidonic acid application, with the peak edematous response usually occurring between 40 and 60 minutes.
-
The percentage of edema inhibition is calculated by comparing the increase in ear thickness in the drug-treated group to the vehicle-treated control group.
-
-
Myeloperoxidase (MPO) Activity Assay: To quantify neutrophil infiltration, ear punch biopsies are taken at the end of the experiment. The tissue is homogenized, and MPO activity is determined spectrophotometrically. A reduction in MPO activity indicates decreased neutrophil accumulation.
2. Zymosan-Induced Air Pouch Model:
This model creates a localized inflammatory environment, allowing for the collection and analysis of inflammatory exudate and infiltrating cells.
-
Animals: Male rats or mice are used.
-
Procedure:
-
An air pouch is created on the dorsal side of the animal by subcutaneous injection of sterile air (e.g., 20 ml for rats). The pouch is maintained by a second air injection a few days later.
-
After approximately six days, a lining of fibroblasts and macrophages forms, resembling a synovial membrane.
-
Inflammation is induced by injecting a suspension of zymosan (a yeast cell wall component) into the air pouch.
-
BAY X 1005 or vehicle is administered, typically orally, prior to or concurrently with the zymosan challenge.
-
At a specified time point (e.g., 4-24 hours) after zymosan injection, the animal is euthanized, and the inflammatory exudate is collected from the pouch.
-
The volume of the exudate is measured, and the number and type of infiltrating cells (primarily neutrophils) are determined by cell counting and differential analysis.
-
The concentration of leukotrienes and other inflammatory mediators in the exudate can be quantified using techniques like ELISA or mass spectrometry.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: Inhibition of the 5-Lipoxygenase Pathway by BAY X 1005.
Caption: Workflow for evaluating in vivo anti-inflammatory activity.
Part 2: BAY R1005® - A Synthetic Glycolipid Analogue Adjuvant for Enhanced Vaccine Efficacy
BAY R1005® is a synthetic glycolipid analogue with immunoenhancing properties, designed to be used as a vaccine adjuvant. Adjuvants are critical components of many modern vaccines, particularly those based on subunit or recombinant antigens, as they help to elicit a more robust and durable immune response. BAY R1005® has been shown to increase antibody production when co-administered with various antigens.
Quantitative Data Summary
The adjuvant effect of BAY R1005®, particularly in combination with a mineral salt adjuvant like alum, has been demonstrated in preclinical studies.
Table 3: Adjuvant Effect of BAY R1005® on Antibody Titers
| Antigen | Animal Model | Adjuvant Formulation | Resulting Antibody Titer |
| RSV-F Peptide | - | Alum + BAY R1005® | 128,000 |
| RV-EP27 Peptide | - | Alum + BAY R1005® | 64,000 |
| PIV3 HN and F Glycoproteins | Mice | Alum + BAY R1005® | Higher antibody levels than single adjuvants |
| Split Flu Vaccine | Mice | Alum + BAY R1005® | Best anti-HA antibody responses |
| Pertussis Toxoid | Guinea Pigs | Alum + BAY R1005® | Highest and synergistic immune response |
Note: The patent literature from which this data is derived does not always specify the exact units or the full experimental details for direct comparison.
Experimental Protocols
The following provides a general framework for utilizing an adjuvant like BAY R1005® in an in vivo immunization study.
1. Vaccine Formulation:
-
Antigen Preparation: The antigen of interest (e.g., recombinant protein, synthetic peptide) should be purified and sterile. The concentration should be optimized for immunization.
-
Adjuvant Preparation:
-
BAY R1005® is typically prepared as a stock solution (e.g., 1 mg/mL).
-
For combination adjuvants, BAY R1005® can be emulsified and then absorbed onto a mineral salt adjuvant like alum (e.g., 3 mg/mL). The order of mixing can be critical and may need optimization.
-
-
Final Formulation: The antigen is then combined with the adjuvant preparation under sterile conditions to achieve the desired final concentrations for injection.
2. Animal Immunization Protocol:
-
Animals: Common laboratory animals for immunization studies include mice (e.g., BALB/c or C57BL/6 strains) and guinea pigs.
-
Immunization Schedule:
-
Primary Immunization: Animals receive the initial injection of the antigen-adjuvant formulation. The route of administration can vary (e.g., subcutaneous, intramuscular, intraperitoneal) and should be chosen based on the study's objectives.
-
Booster Immunizations: One or more booster immunizations are typically given at specific intervals (e.g., 2-4 weeks apart) to enhance the immune response. The booster may contain the same antigen-adjuvant formulation or a different one (e.g., using an incomplete adjuvant for subsequent boosts if a complete adjuvant was used initially).
-
-
Blood Collection: Blood samples are collected at various time points, such as pre-immunization (for baseline) and at set intervals after each immunization, to monitor the antibody response.
-
Antibody Titer Determination: Serum is isolated from the blood, and antigen-specific antibody titers are determined using methods like Enzyme-Linked Immunosorbent Assay (ELISA). This involves coating plates with the antigen and then detecting the binding of antibodies from serially diluted serum samples.
Signaling Pathway and Experimental Workflow Visualization
The precise signaling pathways activated by many adjuvants, including glycolipid analogues, are complex and often involve multiple innate immune receptors and downstream signaling cascades. A simplified, conceptual diagram is presented below.
Caption: Adjuvant-mediated enhancement of the immune response.
Caption: Workflow for an in vivo immunization study using an adjuvant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. US8580280B2 - Adjuvant compositions - Google Patents [patents.google.com]
- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Bay-R 1005: A Technical Guide to Ramatroban (BAY u3405)
An examination of the chemical properties, pharmacological action, and experimental data of the dual thromboxane A2 and prostaglandin D2 receptor antagonist, Ramatroban.
Introduction
The designation "Bay-R 1005" presents a degree of ambiguity within publicly available chemical databases, with several CAS numbers and molecular identities associated with this name. However, a significant portion of scientific literature points towards "this compound" being closely related or synonymous with Ramatroban , also known by its developmental code BAY u3405 . This technical guide will focus on the well-characterized compound Ramatroban, a potent and selective dual antagonist of the thromboxane A2 (TP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).
This document provides a comprehensive overview of Ramatroban's chemical properties, mechanism of action, and key experimental findings, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Ramatroban is a synthetic, small-molecule drug with a complex chemical structure. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116649-85-5 | [1][2][3][4][5] |
| Molecular Formula | C21H21FN2O4S | |
| Molecular Weight | 416.47 g/mol | |
| IUPAC Name | 3-[(3R)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-yl]propanoic acid | |
| Synonyms | BAY u3405, Baynas | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in Ethanol (30 mg/ml), DMSO (30 mg/ml), and DMF (30 mg/ml) | |
| Purity | ≥98% | |
| Storage | Store at ambient temperature or between 2°C - 8°C |
Pharmacological Profile and Mechanism of Action
Ramatroban exhibits a dual antagonistic activity, targeting two key receptors involved in inflammatory and allergic responses: the thromboxane A2 (TP) receptor and the prostaglandin D2 (PGD2) receptor, CRTH2.
Thromboxane A2 (TP) Receptor Antagonism
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. By antagonizing the TP receptor, Ramatroban inhibits these effects, suggesting its potential therapeutic utility in cardiovascular diseases.
Prostaglandin D2 (CRTH2) Receptor Antagonism
Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released from mast cells. It exerts its effects through two receptors: the DP1 receptor and CRTH2. Ramatroban specifically antagonizes the CRTH2 receptor, which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. This antagonism inhibits the recruitment and activation of these key inflammatory cells, making it a promising target for allergic diseases such as allergic rhinitis and asthma.
The dual mechanism of action of Ramatroban is visualized in the signaling pathway diagram below.
References
Navigating the Evidence: A Technical Examination of Bay-R 1005 and the Conflation with BAY X 1005
An in-depth analysis for researchers, scientists, and drug development professionals.
The compound designated Bay-R 1005 has been described as an immunoenhancing agent, yet a thorough review of the scientific literature reveals a significant and critical conflation with a distinct compound, BAY X 1005, a leukotriene synthesis inhibitor with anti-inflammatory properties. This guide aims to clarify this discrepancy, present the limited data available on the purported immunoenhancing agent, and provide a comprehensive overview of the well-documented anti-inflammatory compound to prevent further confusion within the research and development community.
This compound: An Immunoenhancing Agent with Limited Public Data
This compound is identified in some chemical and supplier databases as a synthetic glycolipid analogue with purported immunoenhancing properties, suggested to modulate antibody synthesis.[1][2][3] However, publicly accessible, peer-reviewed literature containing quantitative data on its immunoenhancing effects, detailed experimental protocols, or elucidated signaling pathways is scarce.
The CAS number for this compound is inconsistently reported, with both 294664-93-0 and 113467-48-4 appearing in different databases, adding to the ambiguity surrounding this compound.[3][4] Without robust scientific publications, a detailed technical guide on its immunoenhancing properties, including data tables and experimental workflows, cannot be responsibly constructed.
BAY X 1005: A Well-Characterized Anti-inflammatory Agent
In stark contrast, BAY X 1005 is extensively documented in the scientific literature as a potent and selective inhibitor of leukotriene synthesis. Its mechanism of action centers on the inhibition of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
BAY X 1005 exerts its anti-inflammatory effects by binding to FLAP, which prevents the translocation of 5-lipoxygenase (5-LO) from the cytosol to the nuclear membrane, a critical step for its activation. This inhibition effectively blocks the synthesis of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).
Quantitative Data on Anti-inflammatory Activity
The inhibitory effects of BAY X 1005 on leukotriene synthesis have been quantified across various species and experimental systems.
| Parameter | Species/System | IC50 / ED50 | Reference |
| LTB4 Synthesis Inhibition (IC50) | Human Polymorphonuclear Leukocytes (PMNL) | 0.22 µM | |
| LTB4 Synthesis Inhibition (IC50) | Rat PMNL | 0.026 µM | |
| LTB4 Synthesis Inhibition (IC50) | Mouse PMNL | 0.039 µM | |
| LTC4 Synthesis Inhibition (IC50) | Mouse Macrophages | 0.021 µM | |
| LTB4 Synthesis Inhibition in Whole Blood (IC50) | Human | 17 µM | |
| Edema Formation Inhibition (ED50) | Arachidonate-induced Mouse Ear Inflammation | 48.7 mg/kg | |
| Myeloperoxidase Activity Inhibition (ED50) | Arachidonate-induced Mouse Ear Inflammation | 7.9 mg/kg | |
| LTB4 Synthesis Inhibition ex vivo (ED50) | Rat Whole Blood | 11.8 mg/kg p.o. |
Experimental Protocols
Detailed methodologies for assessing the anti-inflammatory effects of BAY X 1005 are described in the literature. Below are summaries of key experimental protocols.
1. Leukotriene Synthesis Inhibition in Isolated Polymorphonuclear Leukocytes (PMNL)
-
Objective: To determine the in vitro potency of BAY X 1005 in inhibiting LTB4 synthesis.
-
Methodology:
-
Isolate PMNL from human, rat, or mouse blood.
-
Pre-incubate the isolated PMNL with varying concentrations of BAY X 1005.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.
-
Terminate the reaction and extract the leukotrienes from the supernatant.
-
Quantify the levels of LTB4 using methods such as Radioimmunoassay (RIA) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the IC50 value, which is the concentration of BAY X 1005 required to inhibit LTB4 synthesis by 50%.
-
2. Arachidonate-Induced Mouse Ear Inflammation Test
-
Objective: To evaluate the in vivo anti-inflammatory activity of BAY X 1005.
-
Methodology:
-
Administer BAY X 1005 orally to mice at various doses.
-
After a specified period, topically apply arachidonic acid to the mouse ear to induce an inflammatory response.
-
Measure the thickness of the ear at different time points to quantify edema formation.
-
At the end of the experiment, collect the ear tissue.
-
Homogenize the tissue and measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
Calculate the ED50 value, the dose of BAY X 1005 that causes a 50% reduction in edema or MPO activity.
-
Conclusion
The available scientific evidence overwhelmingly points to BAY X 1005 as a well-characterized anti-inflammatory agent, with a clear mechanism of action and a substantial body of in vitro and in vivo data. In contrast, the designation "this compound" as an immunoenhancing agent is poorly substantiated in the public domain, suffering from a lack of published data and conflicting identifiers.
For researchers and drug development professionals, it is imperative to distinguish between these two entities. Future investigations into purported immunoenhancing glycolipid analogues should be approached with caution, ensuring precise chemical identification and rigorous experimental validation to avoid perpetuating the current confusion. The data and protocols associated with BAY X 1005, however, provide a solid foundation for research into anti-inflammatory therapeutics targeting the leukotriene pathway.
References
Bay-R 1005: A Technical Guide to its Role in Enhancing Humoral Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-R 1005 is a synthetic glycolipid analogue that has demonstrated significant potential as a vaccine adjuvant, specifically in the enhancement of humoral immune responses.[1] Its immunoenhancing properties are attributed to its ability to modulate antibody synthesis, leading to increased and antigen-specific antibody production.[1] This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to the function of this compound in humoral immunity.
Core Mechanism of Action
As a synthetic glycolipid, this compound is thought to exert its adjuvant effect through one or both of two primary pathways: direct B cell activation and activation of antigen-presenting cells (APCs), potentially involving Natural Killer T (NKT) cells.
Direct B Cell Mitogenicity: Certain N-acylated-D-glucosamine derivatives, which are structurally related to this compound, have been shown to be mitogenic for B cells.[1] This suggests that this compound may directly interact with receptors on the surface of B lymphocytes, triggering intracellular signaling cascades that lead to proliferation and enhanced antibody production.
Activation of Antigen-Presenting Cells (APCs): Glycolipid antigens can be presented by CD1d molecules on APCs to activate NKT cells.[2][3] Activated NKT cells, in turn, provide help to B cells and enhance the maturation and function of dendritic cells (DCs). This leads to a more robust activation of T helper cells, which are crucial for driving high-affinity, class-switched antibody responses from B cells. This compound may also enhance the uptake and presentation of co-administered antigens by APCs.
Quantitative Data on Humoral Immune Response
The use of this compound as an adjuvant has been shown to significantly increase antibody titers in preclinical studies. The following tables summarize the available quantitative data.
| Vaccine | Adjuvant | Animal Model | Primary Antibody Response | Functional Antibody Response (Titer) | Reference |
| Parainfluenza virus 3 (PIV3) HN and F glycoproteins | Alum/Bay-R 1005 | CD1 Mice | Best with Alum/Bay-R 1005 combination | Higher than single adjuvants (Hemagglutination inhibition and Virus neutralization) | |
| Split flu vaccine | Alum/Bay-R 1005 | Mice | Best anti-HA antibody responses | Not specified |
| Vaccine | Adjuvant | Animal Model | Peak Antibody Titer | Time to Peak Titer | Reference |
| Inactivated Neospora vaccine | Bay R1005 | Cattle | 40,960 | 28 days after booster |
Signaling Pathways
The proposed signaling pathways for this compound's role in humoral immunity are depicted below. These diagrams illustrate both the direct B cell activation pathway and the APC-mediated NKT cell activation pathway.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the role of this compound in humoral immunity are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is designed to quantify antigen-specific antibody titers in serum from immunized animals.
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat ELISA plates with the antigen (1-10 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Blocking: Block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Sample Incubation: Add serial dilutions of serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash plates 5 times with Wash Buffer.
-
Development: Add TMB substrate and incubate in the dark until color develops.
-
Stopping Reaction: Stop the reaction by adding Stop Solution.
-
Reading: Read the absorbance at 450 nm using a plate reader. Antibody titers are determined as the reciprocal of the highest dilution giving an absorbance value above a pre-determined cutoff.
Flow Cytometry for B Cell Proliferation Analysis
This protocol outlines the steps to assess B cell proliferation in response to this compound stimulation using a dye dilution assay.
Materials:
-
Isolated B lymphocytes from spleen or peripheral blood
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
This compound
-
B cell culture medium
-
Flow cytometry antibodies (e.g., anti-CD19, anti-B220)
-
Flow cytometer
Procedure:
-
Cell Staining: Label isolated B cells with the proliferation dye according to the manufacturer's instructions.
-
Cell Culture: Culture the labeled B cells in the presence or absence of this compound (and a positive control mitogen, e.g., LPS) for 3-5 days.
-
Surface Staining: Harvest the cells and stain with fluorescently labeled antibodies against B cell surface markers (e.g., CD19, B220).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the B cell population and analyze the proliferation dye fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
Conclusion
This compound is a promising synthetic glycolipid adjuvant that enhances humoral immunity, likely through a combination of direct B cell stimulation and activation of the innate immune system via APCs and NKT cells. The quantitative data from preclinical studies demonstrates its efficacy in increasing antigen-specific antibody titers. The provided experimental protocols offer a framework for further investigation into its mechanism of action and for the evaluation of its potential in novel vaccine formulations. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound to optimize its use in next-generation vaccines.
References
In-Depth Technical Guide: The Immunoenhancing Glycolipid Analogue Bay-R 1005 and its Role in B-Cell Activation Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on a specific molecule designated "Bay-R 1005" is limited. This guide is based on the functional description of this compound as a synthetic glycolipid analogue with immunoenhancing properties designed to modulate antibody synthesis. The mechanisms, data, and protocols described herein are based on established principles of B-cell immunology and the known effects of immunoenhancing glycolipids, and should be considered illustrative for a compound with such properties.
Introduction
B-lymphocytes are central to the adaptive immune response, primarily through the production of antibodies that neutralize pathogens. The activation, proliferation, and differentiation of B-cells are tightly regulated processes, initiated by the binding of an antigen to the B-cell receptor (BCR). This initial signal is often insufficient and requires a second, co-stimulatory signal, which can be T-cell dependent (via CD40-CD40L interaction) or T-cell independent. T-cell independent signals can be delivered by microbial products, such as lipopolysaccharides, which engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).
Synthetic glycolipid analogues, such as the described this compound, represent a class of molecules with the potential to act as potent immunomodulators. By mimicking microbial components, they can serve as adjuvants, enhancing the immune response to antigens. This guide explores the putative mechanism of action of an immunoenhancing glycolipid analogue like this compound on B-cell activation pathways, providing a framework for its investigation and application in research and drug development.
Putative Mechanism of Action of this compound
Glycolipid analogues often function as ligands for TLRs, particularly TLR4, which recognizes the lipid A component of lipopolysaccharide. The proposed mechanism for this compound is its action as a TLR4 agonist, providing a potent T-cell independent co-stimulatory signal to B-cells.
Upon binding to TLR4 on the B-cell surface, this compound is hypothesized to initiate a downstream signaling cascade that complements the signal from the BCR. This leads to a more robust activation of the B-cell, resulting in enhanced proliferation, differentiation into plasma cells, and ultimately, increased antibody synthesis.
B-Cell Activation Signaling Pathways Modulated by this compound
B-cell activation is a complex process involving multiple, intersecting signaling pathways. The primary signal is initiated by antigen binding to the BCR, leading to the activation of Src-family kinases (Lyn, Fyn, Blk), Syk, and Btk. This results in the formation of a "signalosome" that activates downstream pathways, including the PLCγ2, PI3K/Akt, and MAPK pathways.
This compound, acting through TLR4, is proposed to activate a parallel signaling cascade that synergizes with the BCR signal. TLR4 activation recruits adaptor proteins such as MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and IRF3. The activation of NF-κB is a key convergence point for both BCR and TLR4 signaling, leading to the transcription of genes essential for B-cell survival, proliferation, and differentiation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to evaluate the effect of this compound on B-cell activation.
Table 1: Effect of this compound on B-Cell Proliferation
| Treatment | Concentration (µg/mL) | Proliferation Index (CFSE Assay) | % Proliferating Cells |
|---|---|---|---|
| Unstimulated Control | 0 | 1.0 ± 0.1 | 5 ± 1% |
| Anti-IgM | 10 | 2.5 ± 0.3 | 45 ± 5% |
| This compound | 1 | 1.2 ± 0.1 | 8 ± 2% |
| This compound | 10 | 1.8 ± 0.2 | 25 ± 4% |
| Anti-IgM + this compound | 10 + 1 | 3.8 ± 0.4 | 75 ± 6% |
| Anti-IgM + this compound | 10 + 10 | 4.5 ± 0.5 | 88 ± 5% |
Table 2: Effect of this compound on Immunoglobulin Production
| Treatment | Concentration (µg/mL) | IgM (ng/mL) | IgG (ng/mL) |
|---|---|---|---|
| Unstimulated Control | 0 | 50 ± 10 | < 10 |
| Anti-IgM + IL-4 | 10 + 0.01 | 250 ± 30 | 150 ± 20 |
| This compound | 10 | 150 ± 20 | < 10 |
| Anti-IgM + IL-4 + this compound | 10 + 0.01 + 1 | 800 ± 70 | 500 ± 50 |
| Anti-IgM + IL-4 + this compound | 10 + 0.01 + 10 | 1200 ± 110 | 850 ± 90 |
Table 3: Effect of this compound on B-Cell Surface Marker Expression
| Treatment | Concentration (µg/mL) | % CD69+ Cells | % CD86+ Cells | % MHC-II+ Cells |
|---|---|---|---|---|
| Unstimulated Control | 0 | 3 ± 1% | 10 ± 2% | 30 ± 5% |
| Anti-IgM | 10 | 40 ± 5% | 50 ± 6% | 70 ± 8% |
| This compound | 10 | 15 ± 3% | 25 ± 4% | 45 ± 6% |
| Anti-IgM + this compound | 10 + 10 | 75 ± 8% | 85 ± 7% | 95 ± 5% |
Detailed Experimental Protocols
B-Cell Proliferation Assay (CFSE Dilution)
Objective: To quantify the proliferation of B-cells in response to this compound.
Materials:
-
Isolated primary B-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-IgM antibody
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate B-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Resuspend B-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add 100 µL of medium containing the appropriate stimuli (Anti-IgM, this compound, or combination) at 2x the final concentration.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Analyze the cells by flow cytometry, gating on the B-cell population.
-
Determine the proliferation index and percentage of proliferating cells based on the dilution of the CFSE signal.
Immunoglobulin Quantification (ELISA)
Objective: To measure the amount of IgM and IgG secreted by B-cells following stimulation.
Materials:
-
Supernatants from B-cell cultures
-
ELISA plates coated with anti-IgM or anti-IgG capture antibodies
-
HRP-conjugated anti-IgM or anti-IgG detection antibodies
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (PBS with 1% BSA)
-
Standard IgM and IgG
-
Plate reader
Procedure:
-
Coat a 96-well ELISA plate with capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of IgM and IgG in the samples by comparing to the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on B-cell activation.
Conclusion
The synthetic glycolipid analogue this compound, by its nature as an immunoenhancing agent, holds the potential to significantly modulate B-cell activation and antibody synthesis. The proposed mechanism of action through TLR4 agonism provides a strong rationale for its observed effects. The experimental framework provided in this guide offers a comprehensive approach to characterizing the immunological activity of this compound and similar compounds. Further investigation into the precise molecular interactions and downstream signaling events will be crucial for the development of this and other novel immunomodulatory agents for therapeutic applications, including vaccine adjuvants and cancer immunotherapy.
Methodological & Application
Application Notes and Protocols for BAY X 1005 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY X 1005 is a potent and selective inhibitor of leukotriene synthesis. It acts by targeting the 5-lipoxygenase-activating protein (FLAP), which is essential for the activation of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes. By inhibiting FLAP, BAY X 1005 effectively blocks the production of pro-inflammatory leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). These lipid mediators are critically involved in the pathophysiology of various inflammatory diseases, including asthma and allergic reactions. The experimental data presented herein summarizes the in vitro and in vivo efficacy of BAY X 1005 in murine models, providing essential information for its application in preclinical research.
Data Presentation
The following tables summarize the quantitative data on the efficacy of BAY X 1005 in inhibiting leukotriene synthesis and reducing inflammation in mouse models.
Table 1: In Vitro Efficacy of BAY X 1005 in Mouse Cells
| Cell Type | Parameter | IC50 Value | Reference |
| Mouse Macrophages | LTC4 Synthesis | 0.021 µM | [1] |
| Isolated Mouse PMNL | LTB4 Synthesis | 0.039 µM | [1] |
PMNL: Polymorphonuclear Leukocytes
Table 2: In Vivo Efficacy of BAY X 1005 in the Arachidonic Acid-Induced Mouse Ear Inflammation Model
| Administration Route | Parameter | ED50 Value | Reference |
| Oral | Edema Formation | 48.7 mg/kg | [1][2] |
| Oral | Myeloperoxidase Activity | 7.9 mg/kg | [2] |
| Topical | Edema Formation | 18 µ g/ear | |
| Topical | Myeloperoxidase Activity | 3 µ g/ear |
Signaling Pathway
The following diagram illustrates the mechanism of action of BAY X 1005 within the 5-lipoxygenase signaling pathway.
Experimental Protocols
Arachidonic Acid-Induced Mouse Ear Edema Model
This protocol describes the induction of acute inflammation in the mouse ear using arachidonic acid and its inhibition by BAY X 1005. This model is useful for evaluating the in vivo efficacy of 5-lipoxygenase inhibitors.
Materials:
-
Male or female mice (e.g., CD-1 or BALB/c), 6-8 weeks old
-
BAY X 1005
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose (CMC) in water)
-
Arachidonic acid (AA) solution (e.g., 2% w/v in acetone)
-
Anesthesia (e.g., isoflurane)
-
Micrometer caliper
-
Punch biopsy tool (4 mm)
-
Myeloperoxidase (MPO) assay kit
-
Phosphate-buffered saline (PBS)
-
Homogenizer
Experimental Workflow Diagram:
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Drug Administration:
-
Prepare a suspension of BAY X 1005 in the chosen vehicle (e.g., 0.5% CMC).
-
Administer BAY X 1005 or vehicle to the respective groups of mice via oral gavage. A typical volume is 10 mL/kg. The timing of administration should be determined based on the pharmacokinetic profile of the compound (e.g., 1 hour before induction of inflammation).
-
-
Induction of Inflammation:
-
Anesthetize the mice lightly with isoflurane.
-
Apply a fixed volume (e.g., 20 µL) of the arachidonic acid solution to both the inner and outer surfaces of one ear. Apply the vehicle (acetone) to the contralateral ear as a control.
-
-
Measurement of Edema:
-
At a specified time point after AA application (e.g., 1 hour), measure the thickness of both ears using a micrometer caliper.
-
The degree of edema is calculated as the difference in thickness between the AA-treated ear and the vehicle-treated ear.
-
-
Myeloperoxidase (MPO) Assay (Quantification of Neutrophil Infiltration):
-
Immediately after measuring ear thickness, euthanize the mice.
-
Collect a 4 mm punch biopsy from the central part of both ears.
-
Homogenize the tissue samples in PBS.
-
Determine the MPO activity in the tissue homogenates using a commercially available MPO assay kit, following the manufacturer's instructions. MPO activity is an indicator of neutrophil infiltration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema and MPO activity for the BAY X 1005-treated groups compared to the vehicle-treated group.
-
Determine the ED50 value using appropriate statistical software.
-
Conclusion
BAY X 1005 is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in inflammatory processes. The provided data and protocols offer a foundation for designing and executing in vivo studies to further explore the therapeutic potential of this compound in murine models of inflammation. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for the Formulation of Bay-R 1005 as an Adjuvant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and application of Bay-R 1005, a synthetic glycolipid analogue (GLA) that acts as a potent Toll-like receptor 4 (TLR4) agonist, thereby enhancing immune responses to co-administered antigens.
Introduction to this compound
This compound is a synthetic immunoenhancing agent designed to modulate antibody synthesis. As a glycolipid analogue, it is recognized by the innate immune system, leading to the activation of antigen-presenting cells (APCs) and the subsequent enhancement of adaptive immune responses. Its mechanism of action is primarily mediated through the activation of the TLR4 signaling pathway.
Mechanism of Action: TLR4 Signaling Pathway
This compound, as a TLR4 agonist, initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, leading to a robust and durable immune response. This pathway involves both MyD88-dependent and TRIF-dependent signaling, culminating in the activation of transcription factors such as NF-κB and IRF3.
TLR4 Signaling Pathway Activated by this compound.
Quantitative Data on Adjuvant Activity
While specific quantitative data for this compound is limited in publicly available literature, data from studies on a closely related synthetic glycolipid TLR4 agonist, Glucopyranosyl Lipid A (GLA), can provide insights into the expected adjuvant activity. The following tables summarize data from preclinical studies with GLA, which is expected to have a similar immunological profile to this compound.
Disclaimer: The following data is from studies using Glucopyranosyl Lipid A (GLA), a similar synthetic TLR4 agonist, and is presented as a representative example of the potential adjuvant effects of this compound.
Table 1: In Vivo Cytokine and Chemokine Gene Upregulation in Mouse Muscle 6 Hours Post-Injection
| Gene | Fold Upregulation (GLA vs. PBS) | Fold Upregulation (GLA-SE* vs. PBS) |
| Chemokines | ||
| Ccl2 | 18 | 45 |
| Ccl3 | 12 | 25 |
| Ccl5 | 25 | 70 |
| Cxcl9 | 116 | 250 |
| Cxcl10 | 227 | 500 |
| Cytokines | ||
| Il6 | 30 | 80 |
| Tnf | 15 | 40 |
| Interferon-related | ||
| Ifit1 | 40 | 120 |
| Oasl1 | 25 | 75 |
*GLA-SE: GLA in a stable oil-in-water emulsion.
Table 2: Antigen-Specific Antibody Titers in Mice Immunized with a Recombinant Antigen (ID93) with or without GLA-SE Adjuvant
| Adjuvant | Mean IgG Titer (log10) |
| None (Antigen only) | 3.5 |
| GLA-SE | 5.5 |
Table 3: In Vitro Cytokine Production from Human Peripheral Blood Mononuclear Cells (PBMCs) Stimulated with GLA
| Cytokine | Concentration (pg/mL) |
| TNF-α | 1500 |
| IL-6 | 3000 |
| IL-1β | 200 |
| IFN-γ | 100 |
Experimental Protocols
Protocol 1: Formulation of this compound in a Stable Oil-in-Water Emulsion (SE)
This protocol describes the preparation of a stable oil-in-water emulsion containing this compound, suitable for preclinical immunization studies. This formulation is analogous to the GLA-SE formulation used in numerous studies.
Materials:
-
This compound powder
-
Squalene oil
-
Glycerol
-
Polysorbate 80 (Tween 80)
-
Ammonium phosphate buffer (pH 5.1)
-
Water for injection (WFI)
Procedure:
-
Preparation of the Oil Phase:
-
In a sterile, depyrogenated glass vial, dissolve the desired amount of this compound powder in squalene oil. Gently warm and vortex until fully dissolved. For example, to prepare a 1 mg/mL stock, dissolve 1 mg of this compound in 1 mL of squalene.
-
-
Preparation of the Aqueous Phase:
-
In a separate sterile container, prepare the aqueous phase by mixing glycerol, Polysorbate 80, and ammonium phosphate buffer in WFI. A typical composition is 2.5% (v/v) glycerol and 0.2% (v/v) Polysorbate 80 in buffer.
-
-
Emulsification:
-
Add the oil phase to the aqueous phase at a ratio of 1:9 (oil:aqueous).
-
Homogenize the mixture using a high-shear homogenizer (e.g., a microfluidizer) until a stable, uniform emulsion with a particle size of approximately 100-150 nm is achieved.
-
The final concentration of this compound in the emulsion can be adjusted by varying the initial concentration in the oil phase.
-
-
Sterile Filtration:
-
Sterile-filter the final emulsion through a 0.22 µm filter.
-
-
Antigen Admixture:
-
The desired antigen can be admixed with the this compound-SE formulation immediately prior to injection.
-
Protocol 2: Formulation of this compound with Alum
This compound can be used in combination with aluminum hydroxide (Alum) to potentially enhance Th2-type immune responses. A patent has indicated that a this compound/alum combination provided superior antibody responses to an influenza vaccine.
Materials:
-
This compound-SE formulation (from Protocol 1)
-
Aluminum hydroxide adjuvant (e.g., Alhydrogel®)
-
Antigen solution
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dilute the antigen to the desired concentration in PBS.
-
Add the this compound-SE formulation to the diluted antigen and mix gently.
-
Add the aluminum hydroxide adjuvant to the antigen/Bay-R 1005-SE mixture. The final concentration of alum is typically between 200-500 µg per dose.
-
Gently mix the final formulation by inversion. Do not vortex, as this can damage the alum gel structure.
-
The formulation is now ready for injection.
Protocol 3: In Vivo Immunization and Evaluation of Immune Responses in Mice
This protocol outlines a general procedure for immunizing mice with a this compound-adjuvanted vaccine and subsequently evaluating the humoral and cellular immune responses.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Antigen of interest
-
This compound adjuvant formulation (from Protocol 1 or 2)
-
Sterile syringes and needles
-
Materials for blood collection (e.g., micro-hematocrit tubes)
-
ELISA reagents for antibody titer determination
-
Cell culture reagents and flow cytometry antibodies for cellular immune response analysis
Experimental Workflow:
Experimental Workflow for Immunization and Immune Response Analysis.
Procedure:
-
Immunization:
-
Administer a 50-100 µL dose of the formulated vaccine via the desired route (e.g., intramuscular or subcutaneous).
-
A typical prime-boost regimen involves a primary immunization on Day 0 followed by a booster immunization on Day 14 or 21.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or submandibular bleeding at specified time points (e.g., pre-immunization and 1-2 weeks after the final boost).
-
At the end of the experiment, euthanize the mice and harvest spleens for cellular immune response analysis.
-
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the antigen of interest.
-
Serially dilute the collected sera and add to the plates.
-
Detect bound antibodies using HRP-conjugated secondary antibodies specific for total IgG, IgG1, and IgG2a/c.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
-
-
Cellular Immune Response Analysis (ELISpot or Intracellular Cytokine Staining):
-
Prepare single-cell suspensions from the harvested spleens.
-
Restimulate the splenocytes in vitro with the antigen of interest.
-
Use ELISpot kits or intracellular cytokine staining followed by flow cytometry to quantify the number of antigen-specific, cytokine-producing T cells (e.g., IFN-γ for Th1, IL-4 for Th2).
-
Conclusion
This compound is a promising adjuvant for enhancing vaccine-induced immune responses. The protocols provided here offer a starting point for researchers to formulate and evaluate this compound with their antigens of interest. The representative data from the similar TLR4 agonist, GLA, suggests that this compound has the potential to significantly augment both humoral and cellular immunity. Further optimization of the formulation and immunization schedule may be required for specific applications.
Application Notes and Protocols for Monoclonal Antibody Production: Understanding the Role of Bay-R 1005
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the role of Bay-R 1005 in the context of monoclonal antibody (mAb) production. Current scientific literature identifies this compound as a synthetic glycolipid analogue with immunoenhancing properties, primarily utilized as a vaccine adjuvant. Its function is to modulate and enhance the immune response to an antigen within an in vivo setting, leading to increased antibody synthesis.
It is critical to note that this compound's established application is as an adjuvant for immunization protocols. There is currently no scientific evidence to support its use as a direct supplement in in vitro cell culture systems, such as hybridoma or Chinese Hamster Ovary (CHO) cells, for the purpose of increasing monoclonal antibody yield. This document will therefore detail the use of this compound in its validated role and provide standard protocols for the subsequent steps of monoclonal antibody production using hybridoma and CHO cell technologies.
Part 1: this compound as an In Vivo Adjuvant
This compound is designed to be co-administered with an antigen during the immunization of an animal (typically a mouse) to elicit a robust B-cell response, which is a prerequisite for generating antibody-producing hybridomas.
Mechanism of Action
As a synthetic glycolipid analogue, this compound is believed to enhance the immune response through the stimulation of immune cells. While the precise signaling pathway is not fully elucidated in the provided search results, adjuvants generally work by creating an "antigen depot" at the injection site for slow antigen release and by activating innate immune cells, which in turn leads to a stronger and more sustained activation of B-lymphocytes and T-lymphocytes. This enhanced activation results in a greater number of antigen-specific B-cells that can be harvested for hybridoma fusion. The increase in antibody synthesis induced by this compound is antigen-specific and not a result of polyclonal stimulation[1].
Key Properties of this compound
| Property | Description | Reference |
| Compound Type | Synthetic Glycolipid Analogue (GLA) | [2] |
| Primary Function | Immunoenhancing Adjuvant | [2] |
| Application | In vivo immunization to modulate antibody synthesis | [1][2] |
| Observed Effect | Increased production of antigen-specific antibodies |
Part 2: Experimental Protocols
The following protocols describe the standard workflows for monoclonal antibody production. This compound would be used in Protocol 1, during the immunization step.
Protocol 1: Monoclonal Antibody Production via Hybridoma Technology
This protocol outlines the generation of monoclonal antibodies starting from the immunization of a mouse.
1. Immunization:
- Prepare the antigen solution at a concentration of 50-100 µg per mouse.
- Emulsify the antigen solution with an equal volume of an appropriate adjuvant, such as this compound, following the manufacturer's guidelines for formulation. Preclinical trials have used this compound in combination with other adjuvants.
- Inject the antigen-adjuvant emulsion intraperitoneally (IP) or subcutaneously (SC) into a mouse (e.g., BALB/c strain).
- Administer booster injections every 2-3 weeks for a total of 2-3 boosts, using the same antigen-adjuvant preparation.
- Three days before cell fusion, administer a final intravenous (IV) or IP boost of the antigen in a sterile saline solution, without the adjuvant.
2. Cell Fusion:
- Euthanize the immunized mouse and aseptically harvest the spleen.
- Prepare a single-cell suspension of splenocytes.
- Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) at a ratio of 5:1 using polyethylene glycol (PEG) as the fusing agent.
3. Selection of Hybridomas:
- Resuspend the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) selective medium. Aminopterin blocks the de novo nucleotide synthesis pathway, making unfused myeloma cells unable to survive. Unfused splenocytes have a limited lifespan.
- Plate the cells into 96-well plates and incubate at 37°C in a 5% CO₂ incubator.
- Replenish the HAT medium every 3-4 days. Hybridoma colonies should become visible within 10-14 days.
4. Screening and Cloning:
- Screen the supernatants from wells with growing hybridomas for the presence of the desired antibody using an enzyme-linked immunosorbent assay (ELISA).
- Select positive clones and expand them.
- Perform limiting dilution cloning to isolate a single clone that produces the monoclonal antibody of interest.
- Re-screen the subclones to ensure monoclonality and stable antibody production.
5. Antibody Production and Purification:
- Expand the selected hybridoma clone in larger culture vessels (e.g., T-flasks, roller bottles, or bioreactors).
- Collect the culture supernatant containing the secreted monoclonal antibody.
- Purify the antibody from the supernatant using affinity chromatography (e.g., Protein A or Protein G).
Protocol 2: Recombinant Monoclonal Antibody Production in CHO Cells
This protocol describes the general workflow for producing monoclonal antibodies in a stable CHO cell line.
1. Gene Synthesis and Vector Construction:
- Synthesize the DNA sequences encoding the heavy and light chains of the desired monoclonal antibody. Codon-optimize the sequences for expression in Cricetulus griseus (Chinese hamster).
- Clone the heavy and light chain genes into a mammalian expression vector suitable for CHO cells.
2. Transfection and Cell Line Development:
- Culture CHO cells (e.g., CHO-K1, CHO-S, DG44) in an appropriate growth medium.
- Transfect the CHO cells with the expression vector using methods like electroporation or lipid-based transfection.
- Select for stably transfected cells by adding a selection agent (e.g., methotrexate or G418) to the culture medium.
- Isolate single clones using methods like limiting dilution or fluorescence-activated cell sorting (FACS).
3. Screening and Selection of High-Producing Clones:
- Screen the clones for antibody productivity using ELISA or a similar high-throughput method.
- Select the top-producing clones for further evaluation in small-scale suspension cultures (e.g., shake flasks).
- Analyze critical quality attributes (CQAs) of the produced antibody, such as glycosylation and charge variants.
4. Process Development and Scale-Up:
- Optimize the cell culture process parameters (e.g., medium composition, feeding strategy, temperature, pH, dissolved oxygen) in bench-scale bioreactors to maximize antibody titer and maintain quality.
- Scale up the production process to larger bioreactors for manufacturing.
5. Downstream Processing (Purification):
- Harvest the cell culture fluid containing the secreted antibody.
- Clarify the harvest to remove cells and debris.
- Purify the antibody using a multi-step chromatography process, typically including Protein A affinity chromatography followed by ion exchange and/or hydrophobic interaction chromatography.
- Include viral inactivation and removal steps.
- Formulate the purified antibody into a stable buffer.
Visualizations
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Caption: Simplified signaling pathway of adjuvant-enhanced B-cell activation.
References
Application Notes and Protocols for Bay-R 1005 Cell Stimulation
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Identification: Initial research indicates a potential ambiguity in the compound name. "Bay R-1005" is identified as a synthetic glycolipid analogue with immunoenhancing properties used as a vaccine adjuvant.[1][2][3] A similarly named compound, "BAY X 1005," is a selective 5-lipoxygenase inhibitor involved in the leukotriene synthesis pathway.[4][5] This document will primarily focus on the immunomodulatory applications of Bay R-1005 . A brief section will be dedicated to BAY X 1005 to provide clarity and for informational purposes, in case of a naming confusion.
Part 1: Bay R-1005 - Synthetic Glycolipid Analogue
Bay R-1005 is a synthetic glycolipid analogue with immunoenhancing properties, designed to modulate antibody synthesis. It has been utilized as an adjuvant in vaccine formulations to boost immune responses. Its mechanism is thought to involve providing a second signal for B-cell activation following an antigenic stimulus.
Quantitative Data Summary
| Compound | Chemical Name/Type | Primary Function | Relevant In Vitro Assay | Key Findings |
| Bay R-1005 | [N-(2-deoxy-2-L-leucylamino-β-D-glucopyranosyl)-N-octadecyl-dodecanoylamine hydroacetate] / Glycolipid Analogue | Immunoenhancing adjuvant | PBMC stimulation with antigen | Potentiates humoral immune responses, leading to high antibody titers. |
| BAY X 1005 | (R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid | 5-Lipoxygenase Inhibitor | Leukotriene synthesis inhibition in neutrophils | Potently inhibits LTB4 and LTC4 synthesis. |
Experimental Protocol: In Vitro Immunogenicity Assay using Bay R-1005
This protocol describes a method to evaluate the immunomodulatory effects of Bay R-1005 on human peripheral blood mononuclear cells (PBMCs) in response to a specific antigen. The readouts include cell proliferation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Bay R-1005
-
Antigen of interest (e.g., viral protein, peptide pool)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Cell Proliferation Dye (e.g., CFSE or similar)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)
-
Brefeldin A (for intracellular cytokine staining)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-4)
-
ELISA kits for cytokine quantification (e.g., IFN-γ, IL-4)
-
96-well U-bottom cell culture plates
Procedure:
-
PBMC Preparation and Staining:
-
Thaw cryopreserved human PBMCs and wash with complete RPMI-1640 medium.
-
Assess cell viability using a suitable method (e.g., trypan blue exclusion).
-
For proliferation analysis, label PBMCs with a cell proliferation dye according to the manufacturer's protocol.
-
Resuspend PBMCs at a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Seeding and Stimulation:
-
Seed 100 µL of the PBMC suspension (2 x 10^5 cells) into the wells of a 96-well U-bottom plate.
-
Prepare stimulation solutions at 2x the final concentration in complete RPMI-1640 medium. This includes:
-
Antigen alone
-
Antigen + Bay R-1005 (at various concentrations)
-
Bay R-1005 alone
-
Medium alone (Negative Control)
-
PHA or anti-CD3/CD28 beads (Positive Control)
-
-
Add 100 µL of the appropriate 2x stimulation solution to the wells containing PBMCs.
-
Culture the plates in a humidified incubator at 37°C with 5% CO2 for 5-7 days for proliferation assays or 24-72 hours for cytokine analysis.
-
-
Assay Readouts:
-
Cell Proliferation (Flow Cytometry):
-
After 5-7 days, harvest the cells from the plates.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) to identify T-cell subsets.
-
Analyze the samples by flow cytometry, gating on the lymphocyte population and then on specific T-cell subsets.
-
Assess proliferation by the dilution of the cell proliferation dye.
-
-
Cytokine Secretion (ELISA):
-
After 24-72 hours, centrifuge the plates and carefully collect the supernatant.
-
Quantify the concentration of secreted cytokines (e.g., IFN-γ, IL-4) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
-
Intracellular Cytokine Staining (Flow Cytometry):
-
For the last 4-6 hours of culture, add Brefeldin A to the wells to block cytokine secretion.
-
Harvest the cells and stain for surface markers (CD4, CD8).
-
Fix and permeabilize the cells using a suitable kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-4).
-
Analyze by flow cytometry.
-
-
Diagrams
Caption: Experimental workflow for PBMC stimulation with Bay R-1005.
Caption: Simplified TLR signaling pathway for immunomodulatory glycolipids.
Part 2: BAY X 1005 - 5-Lipoxygenase Inhibitor
BAY X 1005 is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases.
Mechanism of Action and Assay Principle
BAY X 1005 prevents the conversion of arachidonic acid into leukotrienes by directly inhibiting the 5-LOX enzyme. A common cell-based assay to assess the activity of BAY X 1005 involves stimulating cells that produce leukotrienes, such as human neutrophils, with a calcium ionophore like A23187. The production of leukotrienes (e.g., Leukotriene B4 - LTB4) is then measured in the presence and absence of the inhibitor.
Assay Summary:
-
Cell Type: Human polymorphonuclear neutrophils (PMNs).
-
Stimulation: Calcium Ionophore A23187.
-
Incubation: Cells are pre-incubated with various concentrations of BAY X 1005 before stimulation.
-
Readout: Quantification of LTB4 in the cell supernatant by methods such as Radioimmunoassay (RIA) or High-Performance Liquid Chromatography (HPLC).
-
Result: BAY X 1005 demonstrates a dose-dependent inhibition of LTB4 synthesis.
Signaling Pathway Diagram
Caption: 5-Lipoxygenase pathway and the inhibitory action of BAY X 1005.
References
- 1. mdpi.com [mdpi.com]
- 2. ultrasonichomogenizer.com [ultrasonichomogenizer.com]
- 3. Towards a preventive strategy for neosporosis: challenges and future perspectives for vaccine development against infection with Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY X1005, a new inhibitor of leukotriene synthesis: in vivo inflammation pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selfhacked.com [selfhacked.com]
Application Notes and Protocols for BAY X 1005 in Small Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of BAY X 1005, a potent and selective inhibitor of leukotriene synthesis, in small animal research models. This document outlines the mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for common inflammation models, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
BAY X 1005, also known as (R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid, is a selective inhibitor of the 5-lipoxygenase (5-LOX) pathway. By targeting this key enzyme, BAY X 1005 effectively blocks the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[1] These lipid mediators are critically involved in the pathophysiology of various inflammatory and allergic diseases. This document serves as a practical resource for researchers employing BAY X 1005 in small animal studies to investigate its therapeutic potential.
Mechanism of Action
BAY X 1005 exerts its pharmacological effect by non-competitively inhibiting 5-lipoxygenase activating protein (FLAP), which is essential for the activation of the 5-lipoxygenase enzyme. This action prevents the conversion of arachidonic acid into leukotrienes, thereby reducing the inflammatory cascade.
Signaling Pathway
Caption: Mechanism of BAY X 1005 action on the leukotriene synthesis pathway.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for BAY X 1005.
Table 1: In Vitro Potency of BAY X 1005
| Assay | Species | Cell Type | IC50 (µM) | Reference |
| LTB4 Synthesis Inhibition | Human | Polymorphonuclear Leukocytes (PMNLs) | 0.22 | [1] |
| LTB4 Synthesis Inhibition | Rat | Polymorphonuclear Leukocytes (PMNLs) | 0.026 | [1] |
| LTB4 Synthesis Inhibition | Mouse | Polymorphonuclear Leukocytes (PMNLs) | 0.039 | [1] |
| LTC4 Synthesis Inhibition | Mouse | Macrophages | 0.021 | [1] |
| LTB4 Synthesis Inhibition (Whole Blood) | Human | Whole Blood | 17 |
Table 2: In Vivo Efficacy of BAY X 1005
| Model | Species | Endpoint | Route of Administration | ED50 | Reference |
| Arachidonic Acid-Induced Ear Edema | Mouse | Edema Inhibition | Oral | 48.7 mg/kg | |
| Arachidonic Acid-Induced Ear Inflammation | Mouse | Myeloperoxidase Activity Inhibition | Oral | 7.9 mg/kg | |
| Ex Vivo LTB4 Synthesis Inhibition | Rat | LTB4 Inhibition in Whole Blood | Oral | 11.8 mg/kg |
Table 3: Pharmacokinetic Parameters of BAY X 1005 in Rats
| Parameter | Value | Unit | Dosing | Reference |
| Bioavailability (f) | 86 | % | 10 mg/kg p.o. | |
| Cmax | 13 | mg/L | 10 mg/kg p.o. | |
| t1/2 | 3.5 | hours | 10 mg/kg p.o. |
Experimental Protocols
Arachidonic Acid-Induced Mouse Ear Inflammation Model
This model is used to evaluate the anti-inflammatory effects of compounds on edema formation and neutrophil infiltration.
Materials:
-
BAY X 1005
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Arachidonic acid (AA) solution in acetone
-
Male or female mice (e.g., CD-1 or BALB/c, 20-25 g)
-
Micrometer or thickness gauge
-
Punch biopsy tool (e.g., 6 mm)
-
Myeloperoxidase (MPO) assay kit
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer BAY X 1005 or vehicle orally (p.o.) via gavage. A typical volume is 10 mL/kg.
-
Induction of Inflammation: One hour after compound administration, topically apply 20 µL of AA solution to the inner and outer surfaces of the right ear. Apply 20 µL of acetone to the left ear as a control.
-
Measurement of Edema: At a specified time point after AA application (e.g., 1 hour), measure the thickness of both ears using a micrometer. The difference in thickness between the right and left ear indicates the degree of edema.
-
Myeloperoxidase (MPO) Assay:
-
Euthanize the mice and collect a punch biopsy from both ears.
-
Homogenize the tissue samples and measure MPO activity according to the manufacturer's instructions to quantify neutrophil infiltration.
-
Experimental Workflow:
Caption: Workflow for the arachidonic acid-induced mouse ear inflammation model.
Zymosan-Induced Peritonitis Model
This model is used to assess the effect of anti-inflammatory agents on leukocyte migration into the peritoneal cavity.
Materials:
-
BAY X 1005
-
Vehicle
-
Zymosan A solution in sterile saline
-
Male or female mice (e.g., C57BL/6, 20-25 g)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Cytospin and Diff-Quik stain for differential cell counting
Protocol:
-
Animal Acclimatization: House mice under standard conditions for at least one week prior to the experiment.
-
Compound Administration: Administer BAY X 1005 or vehicle (e.g., p.o., i.p., or s.c.) at a predetermined time before zymosan injection (e.g., 30-60 minutes).
-
Induction of Peritonitis: Inject 1 mg of zymosan A in 0.5 mL of sterile saline intraperitoneally (i.p.).
-
Peritoneal Lavage: At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity.
-
Cell Counting: Collect the lavage fluid and determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Differential Cell Count: Prepare cytospin slides from the lavage fluid, stain with Diff-Quik, and perform a differential count of neutrophils, macrophages, and lymphocytes under a microscope.
Ex Vivo Leukotriene B4 Synthesis Inhibition Assay
This assay measures the ability of a compound administered in vivo to inhibit LTB4 production in whole blood stimulated ex vivo.
Materials:
-
BAY X 1005
-
Vehicle
-
Rats or mice
-
Heparinized blood collection tubes
-
Calcium ionophore A23187
-
LTB4 ELISA kit or LC-MS/MS for quantification
Protocol:
-
Animal Dosing: Administer BAY X 1005 or vehicle to the animals (e.g., p.o.).
-
Blood Collection: At various time points after dosing, collect whole blood into heparinized tubes.
-
Ex Vivo Stimulation: Aliquot the blood and stimulate with calcium ionophore A23187 (e.g., 10 µM) for a specified time (e.g., 30 minutes) at 37°C to induce LTB4 synthesis.
-
Sample Processing: Stop the reaction by placing the samples on ice and centrifuge to separate the plasma.
-
LTB4 Quantification: Measure the concentration of LTB4 in the plasma using a validated LTB4 ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis at each time point compared to the vehicle-treated group.
Conclusion
BAY X 1005 is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in various inflammatory conditions in small animal models. The protocols and data presented in these application notes provide a foundation for designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this potent leukotriene synthesis inhibitor. Proper experimental design, including appropriate controls and endpoints, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for the Preparation of Bay-R 1005 for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Bay-R 1005, a synthetic glycolipid analogue with immunoenhancing properties, for use in preclinical research injections. The information compiled is intended to ensure proper handling, formulation, and administration for reproducible and effective in vivo studies.
Product Information
-
Product Name: this compound
-
Synonyms: Synthetic Glycolipid Analogue (GLA)
-
Appearance: Solid powder[1]
-
Molecular Formula: C₄₄H₈₇N₃O₈
-
Molecular Weight: 786.18 g/mol
Storage and Stability
Proper storage of this compound is critical to maintain its biological activity. The following table summarizes the recommended storage conditions for the compound in its powdered form and in solvent.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 1 year[2] |
| -20°C | 1 month |
Solubility and Formulation for Injection
Note: The following protocols are for research purposes only and are not intended for human use.
Recommended Vehicle Formulation
A common and effective vehicle for the in vivo administration of this compound is a mixture of:
| Component | Percentage (v/v) |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
Experimental Protocol: Preparation of this compound Injection Solution
This protocol describes the step-by-step procedure for preparing a this compound solution for injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or sterile distilled water (ddH₂O)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the required volume of DMSO to achieve a concentrated stock solution. A stock solution of 40 mg/mL in DMSO has been reported to be achievable.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
-
Prepare the Final Injection Solution:
-
In a new sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add the corresponding volume of PEG300 to the tube.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add the required volume of Tween 80 to the mixture.
-
Vortex again until the solution is clear and homogenous.
-
Finally, add the sterile Saline, PBS, or ddH₂O to the mixture to reach the final desired volume.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Example Calculation for a 2 mg/mL Final Solution:
To prepare 1 mL of a 2 mg/mL this compound injection solution:
-
Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
In a sterile 1.5 mL microcentrifuge tube, add:
-
50 µL of the 40 mg/mL this compound stock solution in DMSO.
-
300 µL of PEG300. Vortex to mix.
-
50 µL of Tween 80. Vortex to mix.
-
600 µL of sterile Saline. Vortex to mix.
-
The final solution will have a concentration of 2 mg/mL this compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound injection solution.
Mechanism of Action: Signaling Pathway
This compound, as a synthetic glycolipid analogue, is believed to exert its immunoenhancing effects by acting as a Toll-like Receptor 4 (TLR4) agonist. TLR4 is a pattern recognition receptor that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon binding of this compound, TLR4 initiates a downstream signaling cascade that leads to the activation of the innate immune system and subsequently enhances the adaptive immune response.
The TLR4 signaling pathway is bifurcated into two main branches: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
TRIF-dependent pathway: This pathway is initiated from the endosome following receptor internalization. It leads to the activation of interferon regulatory factor 3 (IRF3), which in turn induces the production of type I interferons (IFN-α/β).
The activation of both pathways by this compound leads to the maturation of antigen-presenting cells (APCs), such as dendritic cells, enhancing their ability to present antigens to T cells and thereby promoting a robust adaptive immune response, including increased antibody production by B cells.
The following diagram illustrates the proposed signaling pathway for this compound.
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for the preparation of this compound for injection in a research setting. Adherence to these guidelines for storage, handling, and formulation is essential for obtaining reliable and reproducible results in preclinical studies investigating the immunoenhancing properties of this synthetic glycolipid analogue. The elucidation of its mechanism of action via the TLR4 signaling pathway provides a strong basis for its rational use as a vaccine adjuvant and immunomodulator. Further research to determine the precise solubility limits and long-term stability in various formulations is encouraged to refine these protocols.
References
Bay-R 1005 in Combination with Other Adjuvants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-R 1005, a synthetic glycolipid analogue, has demonstrated significant potential as an immunoenhancing agent, particularly when used in combination with other adjuvants to augment vaccine efficacy.[1][2] Adjuvants are critical components of modern vaccines, helping to create a stronger and more durable immune response.[3] this compound has been shown to stimulate a T-helper 2 (Th2) response, which is crucial for the generation of a robust antibody-mediated immunity.[1] This document provides detailed application notes and protocols for the use of this compound in combination with other adjuvants, based on available data.
Data Presentation
The following tables summarize the quantitative data from studies evaluating this compound in combination with other adjuvants.
Table 1: Combination of this compound with Alum for Influenza Vaccine
| Adjuvant Formulation | Antigen | Outcome Measure | Result | Reference |
| Alum alone | Split Influenza Vaccine | Anti-hemagglutinin (HA) antibody response | Baseline response | [4] |
| This compound alone | Split Influenza Vaccine | Anti-hemagglutinin (HA) antibody response | Increased antibody response over antigen alone | |
| This compound/Alum Combination | Split Influenza Vaccine | Anti-hemagglutinin (HA) antibody response | Synergistically enhanced anti-HA antibody responses against various influenza strains, superior to either adjuvant alone. |
Table 2: Combination of this compound with Quil A, Cholesterol, DDA, and Polyacrylic Acid
| Adjuvant Formulation | Antigen | Outcome Measure | Result | Reference |
| Placebo | - | Serological Ratio (S/P) | 0.00 | |
| DRC (Quil A, Cholesterol, DDA) | Not Specified | Serological Ratio (S/P) | 0.28 | |
| QCDC (Quil A, Cholesterol, DDA, Carbopol) | Not Specified | Serological Ratio (S/P) | 0.15 | |
| QCDCR (Quil A, Cholesterol, DDA, Carbopol, this compound) | Not Specified | Serological Ratio (S/P) | 0.23 |
Experimental Protocols
Protocol 1: Preparation of this compound and Alum Adjuvant Formulation
This protocol is based on the finding that the sequence of steps for formulation does not appear to be critical to the adjuvanting effect.
Materials:
-
This compound
-
Alum (e.g., aluminum hydroxide or aluminum phosphate)
-
Antigen solution (e.g., split influenza vaccine)
-
Phosphate Buffered Saline (PBS)
-
Sterile mixing vials
-
Pipettes
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Antigen-Bay-R 1005 Emulsification:
-
In a sterile vial, add the desired amount of antigen solution.
-
Add this compound to the antigen solution. A typical concentration used in studies is 1 mg/mL.
-
Gently mix by pipetting or vortexing to form an emulsion.
-
-
Adsorption onto Alum:
-
To the antigen-Bay-R 1005 emulsion, add the alum adjuvant. A typical concentration of alum used is 3 mg/mL.
-
Mix the suspension gently for a minimum of 30 minutes at room temperature to allow for the adsorption of the antigen and this compound onto the alum particles. A slow-speed magnetic stirrer can be used for this step.
-
-
Final Formulation:
-
Visually inspect the suspension for homogeneity.
-
The final formulation is now ready for immunization.
-
Protocol 2: Preparation of a Multi-Component Adjuvant Formulation containing this compound
This protocol describes the preparation of a complex adjuvant formulation containing Quil A, cholesterol, DDA (dimethyldioctadecylammonium bromide), polyacrylic acid (Carbopol), and this compound.
Materials:
-
Quil A
-
Cholesterol
-
DDA
-
Polyacrylic acid (e.g., Carbopol®)
-
This compound
-
Antigen
-
Sterile buffer (e.g., phosphate buffer with NaCl)
-
Sterile flask with a stir bar
-
Magnetic stirrer
Procedure:
-
Place a sterile flask with a stir bar on a magnetic stirrer.
-
Add the sterile buffer to the flask and begin stirring at a constant speed.
-
Add the components in the following order, allowing each to dissolve or disperse before adding the next:
-
Antigen
-
Quil A
-
Cholesterol (add dropwise)
-
DDA (add dropwise)
-
Polyacrylic acid (Carbopol®)
-
This compound
-
-
Continue stirring the composition at room temperature (approximately 25°C) for a minimum of 30 minutes.
-
Protect the formulation from light by covering the flask with foil.
-
The final vaccine formulation is ready for use.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Glycolipid Adjuvant-Mediated Th2 Response
This compound is a synthetic glycolipid analogue. While the specific signaling pathway for this compound has not been fully elucidated, the general mechanism for glycolipid adjuvants in promoting a Th2 response is thought to involve their interaction with antigen-presenting cells (APCs), such as dendritic cells. This interaction can lead to the activation of specific signaling cascades that favor the differentiation of naive T-helper cells into Th2 cells. Th2 cells are characterized by the production of cytokines like IL-4, IL-5, and IL-13, which are essential for stimulating B cells to produce antibodies.
Some synthetic glycolipids are known to activate Toll-like receptor 4 (TLR4), which in turn can trigger MyD88- and TRIF-dependent signaling pathways. These pathways lead to the activation of transcription factors that drive the expression of pro-inflammatory and Th2-polarizing cytokines.
Caption: Proposed signaling pathway for this compound-mediated Th2 response.
Experimental Workflow for Evaluating this compound Adjuvant Combinations
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a vaccine formulation containing this compound in combination with other adjuvants.
Caption: General experimental workflow for adjuvant evaluation.
Conclusion
This compound, when combined with other adjuvants such as alum or a multi-component formulation including Quil A, cholesterol, and DDA, demonstrates a synergistic effect in enhancing antigen-specific antibody responses. The provided protocols offer a foundational methodology for researchers to formulate and evaluate these promising adjuvant combinations. Further investigation into the precise molecular mechanisms and signaling pathways of this compound will be crucial for the rational design of next-generation vaccines with improved efficacy and safety profiles.
References
Application Notes and Protocols for Bay-R 1005 in Peptide-Based Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-R 1005 is a synthetic glycolipid analogue that functions as a potent Toll-like receptor 7 (TLR7) agonist.[1][2] As an immunoenhancing agent, it is designed to modulate and amplify the body's immune response, particularly antibody synthesis.[2] In the context of peptide-based vaccines, which are often poorly immunogenic on their own, this compound serves as a powerful adjuvant to elicit robust and specific humoral and cell-mediated immunity. This document provides detailed application notes and experimental protocols for the utilization of this compound in peptide-based vaccine research.
This compound has demonstrated a significant synergistic effect when used in combination with other adjuvants, such as alum (aluminum hydroxide), leading to an enhanced immune response that surpasses the effect of each adjuvant individually. Its mechanism of action is centered on the activation of the TLR7 signaling pathway in antigen-presenting cells (APCs), such as dendritic cells (DCs). This activation triggers the production of pro-inflammatory cytokines and Type I interferons, promoting the maturation of DCs and enhancing their ability to prime naive T cells. This ultimately leads to a more potent and durable antigen-specific immune response.
Mechanism of Action: TLR7 Signaling Pathway
This compound, as a TLR7 agonist, initiates a signaling cascade within endosomes of APCs. Upon binding to TLR7, it recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the activation of downstream signaling molecules, including IRAK4, IRAK1, and TRAF6, culminating in the activation of the transcription factors NF-κB and IRF7. Activation of these transcription factors results in the transcription and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons (e.g., IFN-α), which are crucial for the development of adaptive immunity.
Caption: TLR7 Signaling Pathway Activated by this compound.
Data Presentation: In Vitro Activity of a TLR7 Agonist
While specific dose-response data for this compound is not extensively available in the public domain, the following table represents typical dose-dependent cytokine production profiles observed with TLR7 agonists in human peripheral blood mononuclear cells (PBMCs). This data is intended to be representative and should be confirmed experimentally for this compound.
| TLR7 Agonist Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) |
| 0 (Control) | < 50 | < 100 | < 20 |
| 0.1 | 200 - 500 | 500 - 1000 | 50 - 100 |
| 1.0 | 1000 - 2500 | 2000 - 5000 | 200 - 500 |
| 10.0 | 3000 - 6000 | 6000 - 12000 | 800 - 1500 |
Experimental Protocols
In Vitro Stimulation of Human PBMCs
This protocol outlines the procedure for evaluating the in vitro immunostimulatory activity of this compound by measuring cytokine production from human PBMCs.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6, IFN-γ)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1.0, 10.0 µg/mL).
-
Stimulation: Add 100 µL of the this compound dilutions to the respective wells containing PBMCs. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (TNF-α, IL-6, IFN-γ) in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
In Vivo Immunization Protocol in Mice
This protocol describes a general procedure for immunizing mice with a peptide-based vaccine formulated with this compound and alum.
Materials:
-
Peptide antigen
-
This compound
-
Alum (Aluminum Hydroxide) adjuvant
-
Sterile Phosphate-Buffered Saline (PBS)
-
6-8 week old BALB/c mice
-
Syringes and needles
Vaccine Formulation (per mouse):
-
In a sterile microcentrifuge tube, dissolve the desired amount of peptide antigen (e.g., 20-50 µg) in sterile PBS.
-
Add this compound to a final concentration of 1 mg/mL.
-
Add Alum to a final concentration of 3 mg/mL.
-
Gently mix the solution by pipetting up and down. The final injection volume should be 100-200 µL.
-
Incubate the formulation at room temperature for 30 minutes with gentle agitation to allow for adsorption of the antigen and this compound to the alum.
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) or intraperitoneally (i.p.) with the prepared vaccine formulation.
-
Booster Immunizations (e.g., Day 14 and Day 28): Administer booster injections using the same vaccine formulation and route of administration.
-
Sample Collection: Collect blood samples via tail bleed or retro-orbital sinus puncture at various time points (e.g., pre-immunization, and 1-2 weeks after each booster) to analyze antibody responses.
-
Terminal Harvest (e.g., Day 42): Euthanize mice and harvest spleens for the analysis of cellular immune responses.
Evaluation of Peptide-Specific T-Cell Responses by ELISpot
This protocol details the measurement of IFN-γ secreting, peptide-specific T-cells from immunized mice using an ELISpot assay.
Materials:
-
Spleens from immunized and control mice
-
RPMI 1640 medium
-
Murine IFN-γ ELISpot kit
-
Peptide antigen
-
Concanavalin A (ConA) or anti-CD3/CD28 beads (positive control)
-
Cell strainer, 96-well ELISpot plates
Procedure:
-
Splenocyte Isolation: Prepare single-cell suspensions of splenocytes from the harvested spleens.
-
Plate Coating: Coat the ELISpot plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions.
-
Cell Plating: Plate the splenocytes at a density of 2-5 x 10⁵ cells/well.
-
Stimulation: Add the specific peptide antigen (e.g., 5-10 µg/mL) to the wells. Include a negative control (medium only) and a positive control (ConA or anti-CD3/CD28).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: Develop the spots according to the ELISpot kit manufacturer's protocol, which typically involves washing, addition of a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate.
-
Analysis: Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
Experimental Workflow for Peptide Vaccine Adjuvant Screening
The following diagram illustrates a typical workflow for screening and evaluating this compound as an adjuvant for a novel peptide vaccine.
Caption: Experimental Workflow for Adjuvant Screening.
Conclusion
This compound is a promising TLR7 agonist adjuvant for enhancing the immunogenicity of peptide-based vaccines. Its ability to activate a potent innate immune response translates into robust and durable adaptive immunity. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their vaccine development programs. It is recommended that researchers perform initial in vitro screening to determine the optimal formulation and concentration of this compound before proceeding to in vivo studies. The synergistic effects with other adjuvants like alum should also be explored to maximize vaccine efficacy.
References
Application Notes and Protocols for Long-Term Storage and Stability of Bay-R 1005 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-R 1005 is a synthetic glycolipid analogue (GLA) with immunoenhancing properties, designed to modulate antibody synthesis.[1][2][3] As with any compound intended for research or potential therapeutic use, understanding its long-term stability in solution is critical for ensuring experimental reproducibility, data integrity, and, ultimately, the safety and efficacy of any potential application. These application notes provide a comprehensive overview and detailed protocols for assessing the long-term storage and stability of this compound solutions.
It is important to distinguish this compound from a similarly named compound, BAY X 1005, which is a selective inhibitor of leukotriene synthesis.[4][5] This document pertains exclusively to this compound, the synthetic glycolipid analogue.
These guidelines are based on general principles of pharmaceutical stability testing and provide a framework for establishing appropriate storage conditions and shelf-life for this compound solutions.
Hypothetical Signaling Pathway for an Immunoenhancing Glycolipid Analogue
The following diagram illustrates a potential signaling pathway for an immunoenhancing glycolipid analogue like this compound, culminating in the modulation of antibody synthesis.
Caption: Hypothetical signaling pathway for this compound.
Long-Term Storage and Stability Data
The following tables present a template for summarizing quantitative data from long-term stability studies of this compound solutions.
Table 1: Stability of this compound Solution (0.5 mg/mL in 5% DMSO / 95% Saline) at Various Temperatures
| Time Point | Storage Condition | Concentration (% of Initial) | Appearance | pH | Degradation Products (% Peak Area) |
| Initial | - | 100.0% | Clear, colorless | 7.2 | Not Detected |
| 1 Month | 2-8°C | 99.5% | Clear, colorless | 7.2 | < 0.1% |
| 25°C / 60% RH | 97.2% | Clear, colorless | 7.1 | 0.5% | |
| 40°C / 75% RH | 90.1% | Slight yellow tint | 6.8 | 2.3% | |
| 3 Months | 2-8°C | 99.1% | Clear, colorless | 7.2 | < 0.1% |
| 25°C / 60% RH | 94.5% | Clear, colorless | 7.0 | 1.2% | |
| 40°C / 75% RH | 82.3% | Yellow solution | 6.5 | 5.8% | |
| 6 Months | 2-8°C | 98.8% | Clear, colorless | 7.1 | 0.2% |
| 25°C / 60% RH | 90.3% | Slight yellow tint | 6.9 | 2.5% | |
| 40°C / 75% RH | 71.5% | Yellow solution, precipitate | 6.2 | 10.1% |
Table 2: Photostability of this compound Solution (0.5 mg/mL)
| Exposure Condition | Time (hours) | Concentration (% of Initial) | Appearance | Degradation Products (% Peak Area) |
| Control (Dark) | 24 | 99.8% | Clear, colorless | < 0.1% |
| ICH Option 2 | 24 | 92.1% | Slight yellow tint | 3.7% |
| Control (Dark) | 48 | 99.6% | Clear, colorless | 0.1% |
| ICH Option 2 | 48 | 85.4% | Yellow solution | 7.9% |
Experimental Protocols
The following are detailed protocols for key experiments to assess the stability of this compound solutions.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare standardized solutions of this compound for stability testing.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile saline solution (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, amber glass vials or polypropylene tubes
-
-
Procedure:
-
Prepare a stock solution by dissolving this compound powder in DMSO to a final concentration of 10 mg/mL. Vortex until fully dissolved.
-
Prepare a working solution by diluting the stock solution with sterile saline or PBS to the desired final concentration (e.g., 0.5 mg/mL). The final DMSO concentration should be kept low (e.g., ≤ 5%) to minimize potential toxicity in downstream applications.
-
Aseptically dispense the working solution into sterile, amber glass vials or polypropylene tubes for storage under different conditions.
-
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
-
Objective: To develop and validate an HPLC method to quantify this compound and detect any degradation products.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a calibration curve using serial dilutions of a freshly prepared this compound standard solution.
-
At each time point of the stability study, withdraw an aliquot of the stored this compound solution.
-
Inject the sample onto the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to the calibration curve.
-
Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Protocol 3: Long-Term Stability Testing Workflow
The following diagram outlines the workflow for a comprehensive long-term stability study.
Caption: Workflow for long-term stability testing.
Conclusion
The stability of this compound solutions is paramount for reliable research and development. The protocols and guidelines presented here offer a robust framework for establishing the optimal storage conditions and shelf-life of this compound solutions. It is recommended that researchers validate these methods for their specific solution formulations and intended applications. For Good Manufacturing Practice (GMP) applications, further validation and adherence to regulatory guidelines are required.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS#:294664-93-0 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mode of action of the new selective leukotriene synthesis inhibitor BAY X 1005 ((R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid) and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY X1005, a new selective inhibitor of leukotriene synthesis: pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bay-R 1005 Concentration for Immune Response
Important Note for Researchers: The name "Bay-R 1005" has been associated with at least two distinct molecules. This guide primarily focuses on This compound, the immunoenhancing agent , which is a synthetic glycolipid analogue (GLA) intended to modulate antibody synthesis.[1][2][3][4] For clarity, a separate section at the end of this guide provides information on BAY X 1005, a leukotriene synthesis inhibitor. Please ensure you are working with the correct compound for your experimental goals.
Section 1: this compound as an Immunoenhancing Agent
This section is dedicated to researchers using this compound as an adjuvant or immunoenhancing agent to modulate antibody synthesis and stimulate immune responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary immunological function?
This compound is a synthetic glycolipid analogue (GLA) that functions as an immunoenhancing agent.[1] Its primary role is to modulate and enhance the immune response, particularly antibody synthesis, when used in conjunction with an antigen. It is designed to act as an adjuvant, which are substances that can boost the response to a vaccine or immunogen.
Q2: What is the proposed mechanism of action for this compound?
While the precise signaling pathway for this compound is not detailed in the available literature, synthetic glycolipid analogues often interact with components of the innate immune system. Some GLAs are known to be recognized by pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as macrophages and dendritic cells. This interaction can trigger downstream signaling cascades that lead to the upregulation of co-stimulatory molecules and the production of cytokines, ultimately shaping the adaptive immune response. This compound has been noted to stimulate a Th2-biased response, which is characterized by an increase in antibody production.
Q3: What is a recommended starting concentration for in vivo studies?
Specific dose-response data for this compound is limited in publicly available literature. However, a patent document describes a preclinical trial where a dose of 1,000 µ g/dose was used in combination with an antigen. It is crucial to perform a dose-ranging study to determine the optimal concentration for your specific antigen, animal model, and desired immune outcome. A typical starting point for a new adjuvant might range from 10 to 100 µg per animal, but this should be empirically determined.
Q4: How should I formulate this compound for in vivo administration?
This compound can be formulated for in vivo studies. A general protocol for a clear solution for in vivo administration might involve dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline or PBS. It is essential to ensure the final formulation is biocompatible and does not cause adverse reactions at the injection site. The formulation should be prepared fresh before each use.
General Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enhancement of antibody titers | - Suboptimal concentration of this compound.- Inadequate formulation or precipitation of the compound.- Antigen and adjuvant not co-localized at the injection site.- Timing of immunization and boosting is not optimal. | - Perform a dose-response study with a range of this compound concentrations.- Ensure complete solubilization of this compound in the vehicle. Consider vortexing or gentle warming.- Administer the antigen and this compound as a co-emulsion or at the same injection site.- Adjust the prime-boost interval. |
| High variability in immune response between subjects | - Inconsistent formulation or administration technique.- Genetic variability within the animal model.- Underlying health status of the animals. | - Ensure the formulation is homogenous and administered consistently (e.g., same volume, same site).- Use a sufficient number of animals to account for biological variability.- Monitor animal health closely throughout the experiment. |
| Adverse reactions at the injection site (e.g., inflammation, granulomas) | - The concentration of this compound or the formulation vehicle is too high or irritating.- Contamination of the formulation. | - Reduce the concentration of this compound.- Test the formulation vehicle alone for any irritant effects.- Prepare all formulations under sterile conditions. |
| Unexpected immune polarization (e.g., Th1 instead of Th2) | - The antigen itself may have a strong polarizing effect.- The animal model may have a predisposition to a certain type of response. | - Characterize the immune response to the antigen alone.- Consider using a different animal model if a specific immune polarization is critical. |
Data Presentation: Template for Dose-Response Study
As specific quantitative data for this compound is not widely available, researchers should generate their own. The following table provides a template for organizing the results of a dose-response study.
| This compound Concentration (µ g/dose ) | Antigen | Animal Model | Mean Antibody Titer (e.g., ELISA OD) | Standard Deviation | Key Cytokine Levels (e.g., IL-4, IFN-γ) | Observations (e.g., local reactions) |
| 0 (Antigen only) | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| 250 |
Experimental Protocols
Protocol 1: In Vivo Immunization in Mice to Evaluate Adjuvant Effect of this compound
Objective: To determine the effect of different concentrations of this compound on the antibody response to a model antigen (e.g., ovalbumin).
Materials:
-
This compound
-
Model antigen (e.g., ovalbumin)
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, sterile saline)
-
6-8 week old BALB/c mice
-
Syringes and needles for injection
-
Blood collection supplies
-
ELISA plates and reagents for antibody titration
Procedure:
-
Preparation of Formulations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of immunization, prepare the final formulations by diluting the this compound stock and the antigen in the vehicle to the desired concentrations. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
-
-
Immunization:
-
Divide mice into groups (e.g., antigen only, antigen + different doses of this compound). A minimum of 5 mice per group is recommended.
-
Administer the formulation (e.g., 100 µL) via subcutaneous or intraperitoneal injection on day 0.
-
-
Boosting:
-
On day 14 or 21, administer a booster immunization with the same formulations as the primary immunization.
-
-
Blood Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture on days 0 (pre-immune), 14, 28, and 42.
-
-
Antibody Titer Determination:
-
Prepare serum from the collected blood samples.
-
Determine the antigen-specific antibody titers in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
Visualizations
Caption: Hypothetical signaling pathway for this compound as a glycolipid analogue adjuvant.
Caption: Experimental workflow for optimizing this compound concentration.
Section 2: BAY X 1005 - The Leukotriene Synthesis Inhibitor
This section provides information for researchers working with BAY X 1005 ((R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid), a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) pathway.
Data Presentation: In Vitro Inhibitory Concentrations of BAY X 1005
| Target | System | Species | IC50 (µM) | Reference |
| Leukotriene B4 (LTB4) Synthesis | Polymorphonuclear Leukocytes (PMNL) | Human | 0.22 | |
| Leukotriene B4 (LTB4) Synthesis | Polymorphonuclear Leukocytes (PMNL) | Rat | 0.026 | |
| Leukotriene B4 (LTB4) Synthesis | Polymorphonuclear Leukocytes (PMNL) | Mouse | 0.039 | |
| Leukotriene C4 (LTC4) Synthesis | Macrophages | Mouse | 0.021 | |
| Leukotriene B4 (LTB4) Synthesis | Whole Blood | Human | 17 |
Experimental Protocols
Protocol 2: In Vitro Inhibition of LTB4 Synthesis in Human PMNLs
Objective: To determine the IC50 of BAY X 1005 for the inhibition of LTB4 synthesis in isolated human polymorphonuclear leukocytes (PMNLs).
Materials:
-
BAY X 1005
-
Human whole blood from healthy donors
-
Dextran solution for erythrocyte sedimentation
-
Ficoll-Paque for density gradient centrifugation
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium ionophore A23187
-
Methanol for cell lysis
-
LTB4 ELISA kit or LC-MS/MS for quantification
Procedure:
-
Isolation of Human PMNLs:
-
Isolate PMNLs from human whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of remaining red blood cells.
-
Resuspend the purified PMNLs in HBSS at a concentration of 1 x 10^7 cells/mL.
-
-
Inhibition Assay:
-
Pre-incubate the PMNL suspension with various concentrations of BAY X 1005 (or vehicle control) for 15 minutes at 37°C.
-
Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) for 10 minutes at 37°C to induce LTB4 synthesis.
-
-
Extraction and Quantification of LTB4:
-
Stop the reaction by adding ice-cold methanol to lyse the cells and precipitate proteins.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Quantify the amount of LTB4 in the supernatant using a commercial LTB4 ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 synthesis for each concentration of BAY X 1005 compared to the vehicle control.
-
Plot the percentage inhibition against the log of the BAY X 1005 concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of BAY X 1005 in the 5-lipoxygenase pathway.
References
Bay-R 1005 solubility and formulation issues
Welcome to the technical support center for Bay-R 1005. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate their experiments with this synthetic glycolipid analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a synthetic glycolipid analogue (GLA) that functions as an immunoenhancing agent.[1] It is designed to modulate antibody synthesis and is utilized in research for its potential as a vaccine adjuvant.
Q2: What is the CAS Number for this compound?
The CAS number for this compound is 294664-93-0.
Q3: How does this compound exert its immunoenhancing effects?
As a synthetic glycolipid analogue, this compound is believed to act as a Toll-like receptor 4 (TLR4) agonist. Activation of TLR4 initiates downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses.
Solubility and Formulation Troubleshooting Guide
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
This compound has low aqueous solubility. For in vitro studies, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. For in vivo formulations, a variety of vehicles and co-solvents are used to create a stable solution or suspension.
Q5: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous media. How can I prevent this?
This is a common issue due to the hydrophobic nature of this compound. Here are some troubleshooting steps:
-
Use a co-solvent system: Instead of diluting directly into an aqueous buffer, prepare an intermediate solution with a co-solvent like PEG300 or PEG400.
-
Incorporate a surfactant: Adding a surfactant such as Tween 80 to the formulation can help to maintain the solubility of this compound in an aqueous environment by forming micelles.
-
Prepare a suspension: If a clear solution is not achievable at your desired concentration, consider preparing a homogenous suspension using a suspending agent like Carboxymethyl cellulose (CMC).
-
Sonication: Gentle sonication can help to disperse the compound and break up small aggregates, but be cautious as excessive sonication can generate heat and potentially degrade the compound.
-
Warm the solvent: Gently warming the solvent (e.g., to 37°C) can aid in dissolution. However, always check the stability of this compound at elevated temperatures.
Q6: The viscosity of my formulation is too high for injection. What can I do?
High viscosity can be a challenge, especially with formulations containing high concentrations of polymers like PEG.
-
Adjust the co-solvent ratio: Decrease the percentage of the high-viscosity component (e.g., PEG300/400) and increase the lower-viscosity components.
-
Optimize the surfactant concentration: While surfactants are helpful, high concentrations can also increase viscosity. Use the lowest effective concentration.
-
Consider a different formulation: If a solution is too viscous, a microemulsion or a fine suspension might be a more viable alternative.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Note: The following are estimated solubility values based on typical characteristics of synthetic glycolipid analogues. It is highly recommended to perform your own solubility tests for your specific batch of this compound.
| Solvent/Vehicle | Estimated Solubility (mg/mL) | Notes |
| Water | < 1 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | < 1 | Practically insoluble. |
| Ethanol | Low | May require heating. |
| Dimethyl sulfoxide (DMSO) | ≥ 20 | A good solvent for creating stock solutions. |
| PEG400 | Soluble | Often used as a co-solvent in formulations. |
| Corn Oil | Soluble | Can be used for oral or parenteral formulations. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for further dilution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
Objective: To prepare a clear solution of this compound suitable for parenteral administration. This protocol is based on a common co-solvent/surfactant formulation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
PEG300
-
Tween 80
-
Sterile saline or PBS
-
Sterile tubes
-
Calibrated pipettes
Methodology:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common starting ratio is 1 part DMSO to 3 parts PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture. A typical concentration is 5% of the final volume. Mix until the solution is clear.
-
Slowly add sterile saline or PBS to reach the final desired volume while gently vortexing.
-
Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualizations
Caption: Workflow for preparing an in vivo formulation of this compound.
Caption: TLR4 signaling pathway activated by this compound.
References
Technical Support Center: Bay-R 1005 Emulsion Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bay-R 1005 oil-in-water (o/w) emulsion formulations. Our aim is to help you identify and resolve common emulsion instability issues you might encounter during your experiments.
Troubleshooting Guide: Resolving this compound Emulsion Instability
Emulsion instability can manifest in several ways, including creaming, flocculation, coalescence, and phase separation. This guide will help you diagnose and address these issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Creaming: A layer of concentrated emulsion forms at the top. | Insufficient viscosity of the continuous phase. | Increase the viscosity of the aqueous phase by adding a thickening agent or polymer. |
| Large droplet size. | Improve homogenization to reduce the droplet size of the oil phase. | |
| Flocculation: Droplets clump together without merging. | Inadequate emulsifier concentration. | Increase the concentration of the emulsifier to ensure complete coverage of the oil droplets. |
| Incorrect emulsifier type. | Select an emulsifier with an appropriate Hydrophile-Lipophile Balance (HLB) for an o/w emulsion. | |
| Coalescence & Separation: Droplets merge, leading to complete phase separation. | Insufficient amount or incorrect type of emulsifier. | Re-evaluate the emulsifier system. A combination of emulsifiers may be more effective. |
| Excessive energy input during homogenization. | Optimize the homogenization process to avoid over-processing, which can disrupt the emulsion. | |
| pH imbalance affecting emulsifier function. | Adjust the pH of the formulation to be compatible with the chosen emulsifier system. | |
| Grainy or Waxy Appearance | Incomplete dissolution of components. | Ensure all components, especially any waxes in the oil phase, are fully melted and heated to a sufficient temperature before emulsification.[1] |
| Crystallization of an ionic emulsifier at low temperatures. | Consider using a higher proportion of non-ionic emulsifiers in your formulation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size for a stable this compound emulsion?
A1: Generally, a smaller and more uniform particle size distribution contributes to better emulsion stability. For many pharmaceutical emulsions, a mean droplet size in the sub-micron range is desirable. The key is to prevent the formation of a significant population of large droplets, which can accelerate instability.
Q2: How can I assess the stability of my this compound emulsion?
A2: Stability testing can be performed under various conditions. Accelerated stability testing involves storing the emulsion at elevated temperatures to observe changes more quickly. Freeze-thaw cycling is another method to assess stability by subjecting the emulsion to cycles of freezing and thawing.[2] Direct measurement techniques like light scattering for particle size analysis and microscopy to visually inspect droplet integrity are also recommended.
Q3: What type of emulsifier is best for a this compound o/w emulsion?
A3: The choice of emulsifier is critical and depends on the specific oil phase used in your formulation. For oil-in-water emulsions, emulsifiers with a higher Hydrophile-Lipophile Balance (HLB) value are generally required. It is often beneficial to use a combination of emulsifiers to enhance stability.
Q4: Can the order of adding ingredients affect my emulsion's stability?
A4: Yes, the order of addition can be crucial. In a typical o/w emulsion preparation, the oil phase (containing this compound and any oil-soluble excipients) and the aqueous phase (containing the emulsifier and any water-soluble components) are heated separately before the oil phase is gradually added to the aqueous phase with continuous homogenization.
Q5: My emulsion looks stable initially but separates after a few days. What could be the cause?
A5: This delayed instability is often due to Ostwald ripening, where smaller droplets dissolve and deposit onto larger ones, leading to an overall increase in droplet size and eventual separation.[3] This can be mitigated by ensuring a very narrow particle size distribution and selecting an emulsifier that creates a strong interfacial film.
Experimental Protocols
Protocol 1: Preparation of a this compound o/w Emulsion
-
Preparation of the Aqueous Phase:
-
Dissolve the chosen emulsifier(s) in purified water.
-
Add any water-soluble co-solvents or stabilizers.
-
Heat the aqueous phase to 70-75°C.
-
-
Preparation of the Oil Phase:
-
Dissolve this compound and any other oil-soluble components in the selected oil.
-
Heat the oil phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Continue homogenization for a specified period to achieve the desired droplet size.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Final pH Adjustment:
-
Check and adjust the final pH of the emulsion to ensure it is within the optimal range for the stability of this compound and the emulsifiers.[2]
-
Protocol 2: Accelerated Stability Testing
-
Divide the prepared this compound emulsion into multiple sealed containers.
-
Store the containers at different temperature conditions (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each temperature condition.
-
Visually inspect the samples for any signs of instability (creaming, separation).
-
Measure the particle size distribution and viscosity of each sample.
-
Compare the results to the initial measurements to assess the rate of change and predict long-term stability.
Visualizations
Caption: Troubleshooting workflow for common emulsion instability issues.
Caption: General workflow for preparing a this compound o/w emulsion.
References
Technical Support Center: Bay-R 1005 Administration In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay-R 1005 in in vivo experiments.
Disclaimer
Information regarding specific in vivo side effects and detailed experimental protocols for this compound is limited in publicly available literature. The quantitative data and specific adverse events detailed below are derived from clinical trials of a different investigational compound, AB-1005 , a gene therapy for Parkinson's disease. This information is presented for illustrative purposes to demonstrate the expected format for such data and should not be directly attributed to this compound. Researchers should consult their internal safety data and protocols for accurate information on this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a synthetic glycolipid analogue with immunoenhancing properties, designed to modulate antibody synthesis. Its mechanism is believed to involve the stimulation of the immune system, though the precise signaling pathways are still under investigation.
Q2: What are the potential side effects observed during in vivo administration of immunomodulatory compounds?
While specific data for this compound is not available, in vivo administration of immunomodulatory agents can potentially lead to a range of side effects. These can include, but are not limited to:
-
Local injection site reactions: Redness, swelling, pain, or inflammation at the site of administration.
-
Systemic inflammatory responses: Fever, chills, fatigue, and muscle aches as a result of generalized immune activation.
-
Cytokine Release Syndrome (CRS): In cases of potent immune stimulation, a rapid release of cytokines can lead to more severe symptoms such as hypotension and respiratory difficulties.
-
Changes in hematological parameters: Fluctuations in white blood cell counts, platelet counts, and other blood cell types.
Q3: What adverse events have been reported in clinical trials for the illustrative compound AB-1005?
In an 18-month Phase Ib clinical trial for AB-1005, a total of 57 nonserious adverse events (AEs) and 6 serious adverse events (SAEs) were reported among 11 patients.[1] Most of the adverse events were transient and considered to be expected perioperative events.[1] Importantly, there were no serious adverse events attributed to AB-1005 itself.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected high mortality in animal models | - Incorrect dosage or formulation- Contamination of the compound- Severe, unpredicted systemic toxicity | - Re-verify all dosage calculations and formulation protocols.- Test the compound for endotoxin or other contaminants.- Immediately halt the experiment and perform a full necropsy on deceased animals to identify the cause of death. Review preclinical toxicology data. |
| Significant weight loss or signs of distress in animals | - Immune-related inflammatory response- Off-target effects of the compound | - Increase the frequency of animal monitoring.- Consider reducing the dosage or the frequency of administration.- Administer supportive care (e.g., hydration, nutritional supplements) as per institutional guidelines. |
| Inconsistent or lack of expected efficacy | - Improper route of administration- Degradation of the compound- Insufficient dosage | - Confirm the correct administration technique for the intended in vivo model.- Verify the storage conditions and stability of this compound.- Consider a dose-escalation study to determine the optimal therapeutic window. |
Quantitative Data Summary
The following table summarizes the adverse events reported in the 18-month Phase Ib clinical trial of AB-1005 , as an example of how such data would be presented.
Table 1: Summary of Adverse Events for AB-1005 (Illustrative Example)
| Adverse Event Category | Number of Events | Relationship to Compound | Severity |
| Nonserious Adverse Events | 57 | Not specified | Transient |
| Serious Adverse Events (SAEs) | 6 | Not attributed to AB-1005 | Not specified |
| SAEs Attributed to AB-1005 | 0 | - | - |
Data sourced from an 18-month Phase Ib clinical trial of AB-1005 involving 11 patients.[1]
Experimental Protocols
Due to the lack of specific published protocols for this compound, a generalized protocol for in vivo administration of an immunomodulatory agent in a rodent model is provided below.
General Protocol for Intraperitoneal Administration of an Immunomodulatory Agent in Mice
-
Preparation of this compound:
-
Reconstitute lyophilized this compound in a sterile, pyrogen-free vehicle (e.g., saline, PBS) to the desired stock concentration.
-
Prepare serial dilutions to achieve the final dosing concentrations. Ensure the final formulation is homogenous.
-
-
Animal Handling:
-
Acclimatize animals to the facility for a minimum of one week before the start of the experiment.
-
Handle mice gently to minimize stress.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the dose to be administered.
-
Gently restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the calculated volume of this compound solution.
-
-
Post-Administration Monitoring:
-
Monitor animals for any immediate adverse reactions for at least 30 minutes post-injection.
-
Subsequently, monitor animals daily for changes in weight, behavior, and overall health.
-
At predetermined time points, collect blood samples for hematological and cytokine analysis.
-
At the end of the study, euthanize animals according to approved institutional protocols and collect tissues for histopathological analysis.
-
Visualizations
Caption: Experimental workflow for in vivo administration and monitoring of this compound.
References
How to improve the efficacy of Bay-R 1005 adjuvant
Welcome to the technical support center for Bay-R 1005, a synthetic glycolipid analogue designed to enhance the immune response to vaccine antigens. This resource is intended for researchers, scientists, and drug development professionals to optimize the use of this compound in their experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic glycolipid analogue that functions as a vaccine adjuvant.[1] Its primary mechanism of action is believed to be the activation of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[2][3][4][5] This interaction triggers a downstream cascade of intracellular signaling, leading to the production of pro-inflammatory cytokines and chemokines. These molecules help to create a localized immunocompetent environment at the injection site, enhancing antigen uptake and presentation by antigen-presenting cells (APCs), and ultimately leading to a more robust and durable adaptive immune response.
Q2: What are the common applications of this compound?
A2: this compound is primarily used as an adjuvant in veterinary vaccines to enhance the immunogenicity of various antigens, including those from viruses and bacteria. It is often used in combination with other adjuvants to create a synergistic effect.
Q3: Can this compound be used as a standalone adjuvant?
A3: While this compound has inherent immunoenhancing properties, its efficacy is significantly increased when used in combination with other adjuvants. A particularly strong synergistic effect has been observed when this compound is combined with mineral salt adjuvants like aluminum hydroxide (alum). It is also commonly formulated with components such as Quil A, cholesterol, and Dimethyldioctadecylammonium bromide (DDA).
Q4: What is the recommended dosage of this compound?
A4: The optimal dose of this compound can vary depending on the specific antigen, the target species, and the other components of the adjuvant formulation. Published studies have reported using concentrations ranging from 50 µg/mL to 1000 µ g/dose . It is crucial to perform a dose-response study to determine the optimal concentration for your specific application.
Q5: How should this compound be stored?
A5: As a glycolipid, this compound should be stored in a well-sealed container in a cool, dry place, protected from light. For long-term storage, follow the manufacturer's specific recommendations. Stability of the final vaccine formulation is critical and should be assessed under recommended storage conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low antibody titers or poor immune response | - Suboptimal dose of this compound.- Inadequate formulation with other adjuvants.- Poor stability of the vaccine emulsion.- Improper administration route. | - Perform a dose-ranging study to determine the optimal concentration of this compound for your antigen.- Consider combining this compound with a mineral salt adjuvant like alum for a synergistic effect.- Evaluate different combinations with other adjuvants such as Quil A, cholesterol, and DDA.- Visually inspect the emulsion for any signs of phase separation. If unstable, optimize the emulsification process.- Ensure the vaccine is administered via the appropriate route (e.g., subcutaneous or intramuscular) as this can influence the immune response. |
| Vaccine emulsion is unstable (phase separation) | - Improper homogenization or mixing during formulation.- Incorrect ratio of oil and water phases.- Incompatible components in the formulation.- Improper storage temperature. | - Use a high-shear homogenizer to ensure a stable emulsion.- Optimize the oil-to-water ratio and the concentration of surfactants.- Ensure all components of the formulation are compatible.- Store the emulsion at the recommended temperature and avoid freeze-thaw cycles unless validated. |
| High injection site reactivity | - High concentration of this compound or other adjuvants.- Contamination of the vaccine formulation. | - Reduce the concentration of this compound and/or other pro-inflammatory components in the formulation.- Ensure sterile manufacturing and handling procedures to prevent contamination. |
| Inconsistent results between experiments | - Variability in formulation preparation.- Inconsistent handling and storage of the adjuvant or vaccine.- Differences in animal models or experimental procedures. | - Standardize the formulation protocol, including mixing order, speed, and duration.- Maintain consistent storage conditions for all reagents and formulations.- Ensure consistency in animal strain, age, and experimental protocols between studies. |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound
This protocol outlines a general procedure to determine the optimal dose of this compound for a specific antigen.
Materials:
-
Antigen of interest
-
This compound
-
Co-adjuvant (e.g., Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Homogenizer
-
Experimental animals (e.g., mice)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Prepare a series of vaccine formulations with a fixed concentration of the antigen and the co-adjuvant (if used), and varying concentrations of this compound (e.g., 10 µg, 50 µg, 100 µg, 500 µg per dose).
-
Include a control group receiving the antigen with the co-adjuvant but without this compound, and a negative control group receiving only PBS.
-
Emulsify each formulation using a standardized homogenization procedure.
-
Administer the vaccines to the experimental animals according to the chosen route of administration.
-
Collect blood samples at predetermined time points (e.g., weeks 2, 4, and 6 post-vaccination).
-
Analyze the serum samples for antigen-specific antibody titers (e.g., using ELISA).
-
Plot the antibody titers against the this compound dose to determine the optimal concentration that elicits the highest immune response without causing excessive adverse reactions.
Protocol 2: Preparation and Stability Assessment of a this compound Formulation
This protocol describes the preparation of a vaccine formulation containing this compound and a simple method for assessing its stability.
Materials:
-
Antigen of interest
-
This compound (e.g., 1000 µ g/dose )
-
Quil A (e.g., 20 µ g/dose )
-
Cholesterol (e.g., 20 µ g/dose )
-
DDA (e.g., 10 µ g/dose )
-
Carbopol (e.g., 0.05%)
-
Sterile PBS
-
Homogenizer
-
Glass vials
Procedure:
-
Prepare stock solutions of each adjuvant component in a suitable solvent.
-
In a sterile container, add the components in the following order while continuously mixing with a homogenizer: PBS, Quil A, Cholesterol, DDA, Carbopol, this compound, and finally the antigen.
-
Homogenize the mixture at a high speed for a specified duration to form a stable emulsion.
-
Aliquot the final formulation into sterile glass vials.
-
Stability Assessment:
-
Visual Inspection: Store the vials at the recommended temperature (e.g., 4°C) and at an accelerated temperature (e.g., 25°C or 37°C). Visually inspect the vials at regular intervals (e.g., daily for the first week, then weekly) for any signs of phase separation, aggregation, or precipitation.
-
Microscopic Examination: Place a drop of the emulsion on a microscope slide and observe under a microscope for any changes in droplet size or morphology over time.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound via TLR4 activation.
Experimental Workflow for Efficacy Improvement
Caption: Workflow for systematically improving the efficacy of this compound.
References
- 1. US8580280B2 - Adjuvant compositions - Google Patents [patents.google.com]
- 2. [PDF] Vaccine adjuvant activity of a TLR4-activating synthetic glycolipid by promoting autophagy | Semantic Scholar [semanticscholar.org]
- 3. Vaccine adjuvant activity of a TLR4-activating synthetic glycolipid by promoting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing local reactions to Bay-R 1005 injection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help minimize and manage local reactions to Bay-R 1005 injections during experimental procedures.
I. General Injection Guidelines
Proper injection technique is crucial in minimizing the incidence and severity of local site reactions. Adherence to the following best practices is recommended.
Table 1: Best Practices for Injectable Administration
| Aspect | Recommendation | Rationale |
| Formulation Preparation | Ensure this compound is completely solubilized and the formulation is at room temperature before injection. A common formulation for in vivo studies involves co-solvents such as DMSO, PEG300, and Tween 80 in saline or PBS.[1] | Cold injectables can be more painful and increase the likelihood of local reactions.[2] Proper solubilization prevents precipitation at the injection site. |
| Injection Site Selection | Rotate injection sites for subsequent administrations.[3][4] Avoid areas with inflammation, irritation, or scar tissue.[2] For subcutaneous injections, select sites with adequate adipose tissue. | Reduces cumulative irritation at a single site and minimizes the risk of developing severe reactions. |
| Injection Technique | Use appropriate needle size and injection angle based on the route of administration (e.g., subcutaneous, intramuscular). For subcutaneous injections, a 4-6 mm needle at a 90° angle is often effective. Administer the injection slowly and steadily. | Proper technique ensures the substance is delivered to the intended tissue layer and minimizes mechanical trauma. |
| Post-Injection Care | Apply gentle pressure to the injection site with a sterile gauze. Avoid rubbing or massaging the area. A cold compress can be applied to reduce swelling and pain. | Minimizes bleeding and bruising. Rubbing can increase irritation. Cold compresses help to constrict blood vessels, reducing inflammation. |
II. Troubleshooting Guide for Local Reactions
This guide addresses common local reactions that may be encountered following this compound injection.
Q1: What should I do if I observe redness and swelling at the injection site?
A1: Mild to moderate redness and swelling are common local reactions to injections.
-
Immediate Action: Apply a cold compress to the affected area for 10-20 minutes to help reduce swelling.
-
Monitoring: Observe the site for any signs of worsening, such as expanding redness, increased swelling, or severe pain.
-
Documentation: Record the size and severity of the reaction in your experimental log.
Q2: The injection site is painful and tender to the touch. How can this be managed?
A2: Pain at the injection site is a frequent occurrence.
-
Management:
-
A cold compress can help alleviate pain.
-
For preclinical studies, ensure the animal's comfort and monitor for signs of distress.
-
In clinical contexts, over-the-counter pain relievers may be considered.
-
Q3: What does the formation of a nodule or lump at the injection site indicate?
A3: A small, localized nodule can be a result of the inflammatory response to the injected substance.
-
Action:
-
Monitor the nodule to ensure it does not increase in size or show signs of infection (e.g., warmth, pus).
-
These nodules are often self-resolving.
-
If the nodule persists or grows, it may indicate a more significant inflammatory reaction or poor absorption of the compound.
-
Q4: How should I handle severe local reactions, such as large areas of induration or ulceration?
A4: Severe reactions are less common but require careful management.
-
Action:
-
Discontinue further injections at or near the affected site.
-
Document the reaction in detail with photographs.
-
Consult with a veterinarian or physician for appropriate treatment, which may include topical or systemic anti-inflammatory agents.
-
Re-evaluate the formulation, concentration, and injection technique to identify potential contributing factors.
-
III. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in injections?
A1: this compound is a synthetic glycolipid analogue with immunoenhancing properties. It is often used as an adjuvant in vaccine formulations to modulate and enhance the immune response to an antigen.
Q2: What are the common components of a this compound formulation for injection?
A2: For preclinical research, a typical formulation may include co-solvents like DMSO, PEG300, and Tween 80, diluted in a physiological carrier such as saline or PBS. The exact composition can vary depending on the experimental protocol.
Q3: Can the formulation of this compound influence local reactions?
A3: Yes, the formulation can significantly impact local tolerability. High concentrations of certain solvents or an inappropriate pH can contribute to injection site reactions. It is important to use well-established and validated formulation protocols.
Q4: How can I differentiate between a local reaction and an infection at the injection site?
A4: While both can present with redness and swelling, an infection is typically accompanied by signs such as warmth, pus formation, and systemic symptoms like fever. If an infection is suspected, it is critical to seek appropriate medical or veterinary care.
Q5: Where can I find more information on the mechanism of action of this compound?
A5: this compound is described as a synthetic glycolipid analogue that modulates antibody synthesis. For detailed mechanistic information, reviewing scientific literature and patents related to this compound and similar glycolipid adjuvants is recommended.
IV. Data Presentation
Table 2: Template for Recording Local Reactions to this compound Injection
| Subject ID | Date of Injection | Injection Site | Volume (mL) | Concentration (mg/mL) | Redness (diameter, mm) | Swelling (diameter, mm) | Pain Score (0-3) | Other Observations |
Pain Score: 0 = No pain, 1 = Mild, 2 = Moderate, 3 = Severe
V. Experimental Protocols & Visualizations
Experimental Workflow for Preclinical Injection Study
The following diagram outlines a typical workflow for conducting a preclinical study involving injections of this compound.
Caption: Preclinical experimental workflow for this compound injection.
Decision-Making for Managing Local Reactions
This diagram provides a logical flow for assessing and managing local reactions post-injection.
Caption: Decision-making flowchart for managing local injection reactions.
Generalized Signaling Pathway for Adjuvant Action
This diagram illustrates a simplified, general mechanism by which an adjuvant like this compound may enhance the immune response.
Caption: Simplified signaling pathway for adjuvant-mediated immune enhancement.
References
Technical Support Center: BAY R1005 Adjuvant Protocols for Enhanced Antibody Production
Welcome to the technical support center for BAY R1005, a synthetic glycolipid analogue designed to enhance antibody production for research, scientific, and drug development applications. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BAY R1005 and how does it work?
A1: BAY R1005 is a synthetic glycolipid analogue that functions as an immunoenhancing agent, or adjuvant. It is designed to modulate antibody synthesis and stimulate a robust immune response when co-administered with an antigen.[1][2] Adjuvants like BAY R1005 help to slow the release of the antigen from the injection site and stimulate the immune system, leading to increased antibody production.[3]
Q2: What type of immune response does BAY R1005 stimulate?
A2: BAY R1005 has been shown to stimulate a Th2-type immune response, which is characterized by the production of antibodies.[3] This makes it a suitable adjuvant for applications where a strong humoral (antibody-mediated) immune response is desired.
Q3: Can BAY R1005 be used in combination with other adjuvants?
A3: Yes, BAY R1005 has been shown to work synergistically with other adjuvants, such as alum (a mineral salt adjuvant).[4] This combination can lead to a more potent immune response than when either adjuvant is used alone.
Q4: What are the recommended storage conditions for BAY R1005?
A4: For long-term stability, BAY R1005 powder should be stored at -20°C. Once in solvent, it should be stored at -80°C for up to one year.
Q5: Is BAY R1005 suitable for use in all animal models?
A5: Preclinical trials have shown BAY R1005 to be effective in various animal species, including mice, guinea pigs, pigs, sheep, and horses, leading to increased antibody production.
Experimental Protocols
Below are detailed methodologies for preparing and using BAY R1005 as an adjuvant for immunization to enhance antibody production.
Protocol 1: Preparation of BAY R1005 Adjuvant Emulsion
This protocol describes how to prepare a BAY R1005 emulsion for immunization.
Materials:
-
BAY R1005 powder
-
Antigen of interest in a suitable buffer (e.g., PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Reconstitute BAY R1005: Prepare a stock solution of BAY R1005. For example, a 1 mg/mL stock can be prepared by dissolving the appropriate amount of BAY R1005 in a suitable solvent or vehicle as recommended by the supplier. One patent suggests emulsifying BAY R1005 at a concentration of 1 mg/mL.
-
Prepare Antigen Solution: Dilute your antigen to the desired concentration in sterile PBS. The final concentration will depend on the specific antigen and experimental goals.
-
Emulsification:
-
In a sterile tube, combine the BAY R1005 solution and the antigen solution. A common starting point is a 1:1 volume ratio.
-
Vortex the mixture vigorously for 2-3 minutes or until a stable, milky-white emulsion is formed. The emulsion should not separate upon standing for a few minutes.
-
-
Final Formulation: The final concentration of BAY R1005 in some experimental vaccines has been reported to be 50 µg/mL. Adjust the concentrations of your stock solutions accordingly to reach the desired final concentrations of both antigen and adjuvant in the injection volume.
Protocol 2: Immunization of Mice for Antibody Production
This protocol outlines a general procedure for immunizing mice to generate a polyclonal antibody response using a BAY R1005-adjuvanted antigen.
Materials:
-
Prepared antigen-BAY R1005 emulsion
-
Mice (e.g., BALB/c or other suitable strain)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Pre-immune Bleed: Prior to the first immunization, collect a small blood sample from each mouse to serve as a negative control (pre-immune serum).
-
Primary Immunization (Day 0):
-
Inject each mouse with the prepared antigen-BAY R1005 emulsion. A typical injection volume is 100-200 µL.
-
The subcutaneous (SC) or intraperitoneal (IP) route of administration can be used.
-
-
Booster Immunizations:
-
Administer booster injections every 2-3 weeks. Typically, 2-3 booster immunizations are sufficient to elicit a high-titer antibody response.
-
For booster injections, the antigen can be emulsified in an incomplete adjuvant or administered with BAY R1005 again.
-
-
Monitoring Antibody Titer:
-
Collect small blood samples 7-10 days after each booster injection.
-
Process the blood to obtain serum and determine the antigen-specific antibody titer using an appropriate immunoassay, such as ELISA.
-
-
Final Bleed: Once a satisfactory antibody titer is achieved, a final blood collection can be performed via terminal cardiac puncture under anesthesia.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Antibody Titer | - Insufficient antigen dose- Inadequate adjuvant effect- Poor immunogenicity of the antigen- Improper emulsion preparation | - Increase the antigen dose in subsequent immunizations.- Consider using BAY R1005 in combination with another adjuvant like alum.- If the antigen is a small peptide, consider conjugating it to a carrier protein.- Ensure the antigen-adjuvant emulsion is stable and well-mixed before injection. |
| High Variability in Antibody Response Between Animals | - Inconsistent injection technique- Genetic variability within the animal colony- Animal health issues | - Ensure consistent injection volume and site for all animals.- Use a larger group of animals to account for individual variations.- Monitor animal health closely and exclude any unhealthy animals from the study. |
| Local Reaction at Injection Site (e.g., swelling, granuloma) | - Inflammatory response to the adjuvant- High concentration of adjuvant or antigen- Contamination of the injectate | - Reduce the concentration of BAY R1005 in the formulation.- Ensure the antigen and adjuvant preparations are sterile.- Administer injections at different sites for subsequent immunizations. |
| Antigen-Adjuvant Emulsion Separates Quickly | - Incorrect ratio of aqueous to oil phase (if applicable)- Insufficient mixing | - Adjust the volume ratio of the antigen solution to the BAY R1005 solution.- Increase the duration and intensity of vortexing during emulsification. |
Data Presentation
The following tables summarize quantitative data on the enhanced antibody responses observed when using BAY R1005 as an adjuvant.
Table 1: Comparison of Antibody Responses to Parainfluenza Virus 3 (PIV3) Glycoproteins with Different Adjuvants
| Adjuvant Formulation | Primary Antibody Response to HN Glycoprotein | Primary Antibody Response to F Glycoprotein |
| PBS (Control) | Low | Low |
| Alum | Moderate | Moderate |
| BAY R1005 | Moderate | Moderate |
| Alum + BAY R1005 | High (Synergistic Effect) | High (Synergistic Effect) |
Table 2: Anti-HA Antibody Responses to Split Flu Vaccine with Different Adjuvants
| Adjuvant Formulation | Anti-HA Antibody Response |
| PBS (Control) | Low |
| Alum | Moderate |
| BAY R1005 | Moderate |
| Alum + BAY R1005 | Highest Response |
Table 3: Antibody Response to Pertussis Toxoid in Guinea Pigs
| Adjuvant Formulation | Anti-PT Antibody Titer | Toxin Neutralizing Antibody Titer |
| Alum | Moderate | Moderate |
| BAY R1005 | Moderate | Moderate |
| Alum + BAY R1005 | Highest (Synergistic) | Highest (Synergistic) |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for synthetic glycolipid adjuvants and a typical experimental workflow for antibody production.
Caption: Proposed signaling pathway for synthetic glycolipid adjuvants.
Caption: Experimental workflow for antibody production using BAY R1005.
References
Validation & Comparative
A Comparative Guide to Bay-R 1005 and Freund's Adjuvant for Antibody Production
For researchers, scientists, and drug development professionals, the choice of adjuvant is a critical determinant in the successful generation of a robust antibody response. This guide provides a comprehensive comparison of Bay-R 1005, a synthetic glycolipid analogue, and the traditionally used Freund's adjuvant. While Freund's adjuvant is renowned for its potency, it is often associated with severe inflammatory side effects. This compound has been presented as an alternative with immunoenhancing properties. This document aims to provide an objective comparison based on available data, detailing their mechanisms of action, experimental protocols, and performance in antibody production.
Overview and Mechanism of Action
This compound is a synthetic glycolipid analogue designed to modulate and enhance antibody synthesis. As a glycolipid, it is believed to stimulate the innate immune system, a critical first step for a potent adaptive immune response. While the precise signaling pathway has not been fully elucidated in publicly available literature, it is hypothesized that, like other glycolipid adjuvants, this compound may be recognized by Toll-like receptors (TLRs) on antigen-presenting cells (APCs) such as dendritic cells and macrophages. This recognition would trigger a downstream signaling cascade, leading to the upregulation of co-stimulatory molecules and the production of cytokines that drive the differentiation of T helper cells and subsequent B cell activation and antibody production. A key patent suggests that this compound's effect is antigen-specific and not a result of polyclonal stimulation.
Freund's Adjuvant is a powerful immunostimulant that comes in two forms: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA). CFA is a water-in-oil emulsion containing inactivated and dried Mycobacterium tuberculosis, while IFA lacks the mycobacterial components.[1] The mechanism of action for Freund's adjuvant is multifactorial.[2] It creates a 'depot' effect at the injection site, slowly releasing the antigen over a prolonged period, which leads to sustained immune stimulation.[3] The mineral oil in the emulsion facilitates the transport of the antigen to the lymph nodes. The mycobacterial components in CFA are potent activators of the innate immune system, primarily through the activation of Toll-like receptors (TLRs), leading to a strong inflammatory response and robust cell-mediated and humoral immunity.[1]
Performance and Efficacy in Antibody Production
Freund's adjuvant, particularly CFA, is widely regarded as one of the most potent adjuvants for inducing high-titer antibody responses against a wide variety of antigens in research settings. Numerous studies have demonstrated its ability to elicit strong and long-lasting humoral immunity. However, the severe inflammatory side effects often necessitate the exploration of alternatives. In some studies comparing Freund's adjuvant with other alternatives like the RIBI adjuvant system, the alternative has shown the potential to elicit a more effective immune response with less tissue reaction for certain immunogens.
Table 1: Comparison of this compound and Freund's Adjuvant
| Feature | This compound | Freund's Adjuvant (CFA/IFA) |
| Composition | Synthetic glycolipid analogue | Water-in-oil emulsion; CFA contains inactivated Mycobacterium tuberculosis |
| Mechanism of Action | Likely Toll-like receptor (TLR) activation by glycolipid component | Depot effect, slow antigen release, potent TLR activation (CFA) |
| Potency | Reported to increase antibody production in several species | Very high, considered a gold standard for polyclonal antibody production in research |
| Side Effects | Not extensively documented in public literature; patent suggests minimal toxic effects | Severe inflammation, granulomas, abscesses, tissue necrosis, chronic pain |
| Regulatory Status | For research use only | Use in humans is forbidden; strict guidelines for animal research due to toxicity |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. The following is a generalized protocol based on patent information and common practices for other adjuvants. The protocol for Freund's adjuvant is well-established.
Experimental Protocol: this compound (Generalized)
-
Antigen Preparation: The antigen should be sterile and suspended in a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS).
-
Adjuvant Formulation: this compound may be formulated as part of a more complex adjuvant system, potentially including an oil-in-water emulsion. The patent describes its use in conjunction with other components like Quil A and cholesterol. It can also be directly conjugated to a peptide antigen.
-
Emulsification: If used in an emulsion, the antigen solution is typically mixed with the adjuvant formulation.
-
Immunization Schedule:
-
Primary Immunization: Administer the antigen-adjuvant mixture to the animal. The route of injection (e.g., subcutaneous, intraperitoneal) and volume will depend on the animal model and experimental design.
-
Booster Immunizations: Subsequent immunizations are typically given at 2-4 week intervals to enhance the antibody response.
-
-
Antibody Titer Monitoring: Blood samples can be collected periodically (e.g., 7-14 days after each booster) to monitor the antibody titer by methods such as ELISA.
Experimental Protocol: Freund's Adjuvant
-
Antigen Preparation: The antigen must be in an aqueous solution, sterile, and free of any toxic solvents. The concentration should be optimized for the specific antigen and animal model.
-
Emulsification: A stable water-in-oil emulsion is critical for the efficacy of Freund's adjuvant. This is typically achieved by mixing equal volumes of the antigen solution and the adjuvant (CFA for the primary immunization, IFA for boosters). The mixture is emulsified by repeatedly drawing it into and expelling it from a syringe until a thick, stable emulsion is formed. A common test for stability is to see if a drop of the emulsion holds its shape when placed in water.
-
Immunization Schedule:
-
Primary Immunization: Use Complete Freund's Adjuvant (CFA) for the initial injection.
-
Booster Immunizations: Use Incomplete Freund's Adjuvant (IFA) for all subsequent immunizations, typically administered 2-3 weeks after the primary injection and then at 2-4 week intervals.
-
-
Injection Route and Volume: The subcutaneous route is most common. To minimize severe local reactions, it is recommended to inject small volumes (e.g., 0.1 ml in mice) at multiple sites. Intradermal and intraperitoneal routes can also be used, but may be associated with more severe side effects. Footpad injections are generally discouraged due to the potential for severe pain and distress.
-
Animal Monitoring: Animals must be monitored closely for signs of pain, distress, and the formation of granulomas or abscesses at the injection sites.
Table 2: Recommended Injection Volumes for Freund's Adjuvant
| Animal Model | Subcutaneous (per site) | Intraperitoneal |
| Mouse | < 0.1 mL | < 0.2 mL |
| Rat | < 0.1 mL | < 0.5 mL |
| Rabbit | < 0.25 mL | Not Recommended |
Data compiled from various institutional animal care and use committee guidelines.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for a glycolipid adjuvant like this compound, the established pathway for Freund's Adjuvant, and a typical experimental workflow for antibody production.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Adjuvants and antibody production: dispelling the myths associated with Freund's complete and other adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. US8580280B2 - Adjuvant compositions - Google Patents [patents.google.com]
A Comparative Analysis of Synthetic Glycolipid Adjuvants: A Focus on Bay-R 1005 and its Contemporaries
A notable scarcity of publicly available, peer-reviewed research directly comparing the adjuvant properties of Bay-R 1005 to other synthetic glycolipid adjuvants presents a challenge in formulating a direct, data-driven comparison. The predominant characterization of this compound in scientific literature is as a potent inhibitor of leukotriene synthesis, with established anti-inflammatory effects. While it is also identified as a synthetic glycolipid analogue (GLA) with purported immunoenhancing capabilities designed to modulate antibody synthesis, comprehensive experimental data elucidating its performance as a vaccine adjuvant remains limited.[1][2][3] A single patent application highlights its potential to augment anti-peptide antibody responses, particularly when used in conjunction with mineral salts.[4]
This guide, therefore, aims to provide a comparative overview based on the available information, summarizing the known attributes of this compound and contrasting them with the well-documented profiles of other synthetic glycolipid adjuvants. The focus will be on adjuvants with established mechanisms of action and a more extensive body of published performance data.
Overview of Synthetic Glycolipid Adjuvants
Synthetic glycolipid adjuvants represent a significant advancement in vaccine technology, offering improved safety and potency over traditional adjuvants. These molecules are designed to mimic components of pathogens, thereby stimulating the innate immune system to enhance the adaptive immune response to a co-administered antigen. Their mechanisms of action primarily involve the activation of specific pattern recognition receptors (PRRs) on immune cells.
This compound: An Immunoenhancing Agent
This compound is a synthetic glycolipid analogue.[1] Its primary described function is the inhibition of 5-lipoxygenase activating protein (FLAP), which is crucial for the synthesis of leukotrienes, potent inflammatory mediators. This anti-inflammatory profile appears counterintuitive for an adjuvant, as a certain level of localized inflammation is generally considered necessary for robust immune activation. However, the patent literature suggests that this compound can enhance antibody responses to peptide antigens. The precise mechanism by which it achieves this immunoenhancement, and how this activity balances with its anti-inflammatory properties, is not clearly elucidated in the available literature.
Prominent Synthetic Glycolipid Adjuvants: A Comparative Look
In contrast to this compound, several other classes of synthetic glycolipid adjuvants have been extensively studied and characterized. These include Toll-Like Receptor 4 (TLR4) agonists and activators of Natural Killer T (iNKT) cells.
TLR4 Agonists: MPLA and GLA Derivatives
Monophosphoryl lipid A (MPL) and its fully synthetic derivatives, such as Glucopyranosyl Lipid Adjuvant (GLA), are potent activators of TLR4. TLR4 is a key receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. By engaging TLR4, these adjuvants trigger signaling cascades that lead to the maturation of antigen-presenting cells (APCs), the production of pro-inflammatory cytokines, and the induction of a strong T helper 1 (Th1)-biased immune response. This Th1 bias is particularly beneficial for vaccines against intracellular pathogens.
iNKT Cell Activators: α-Galactosylceramide (α-GalCer) Analogues
Another important class of synthetic glycolipid adjuvants includes analogues of α-Galactosylceramide (α-GalCer), such as KRN7000. These molecules are presented by the CD1d molecule on APCs and specifically activate invariant Natural Killer T (iNKT) cells. Activated iNKT cells rapidly produce a wide array of cytokines, which in turn influence the activation and differentiation of other immune cells, including B cells and CD4+ and CD8+ T cells. This broad-spectrum immune activation can lead to enhanced antibody and cellular immune responses.
Quantitative Data Summary
Due to the lack of direct comparative studies involving this compound as an adjuvant, a quantitative data table directly comparing its performance is not feasible. However, the following table summarizes the general properties and performance characteristics of the more extensively studied synthetic glycolipid adjuvants.
| Adjuvant Class | Example(s) | Mechanism of Action | Key Immune Responses |
| TLR4 Agonists | MPLA, GLA | Activation of Toll-Like Receptor 4 (TLR4) | Strong Th1-biased response, increased antibody titers, enhanced cellular immunity. |
| iNKT Cell Activators | α-GalCer (KRN7000) | Activation of invariant Natural Killer T (iNKT) cells via CD1d presentation | Broad cytokine production, enhanced antibody and T-cell responses. |
| Undetermined | This compound | Leukotriene synthesis inhibition; purported immunoenhancing properties | Modulation of antibody synthesis. |
Experimental Protocols
To provide a framework for evaluating synthetic glycolipid adjuvants, a representative experimental protocol for assessing the adjuvant activity of a TLR4 agonist like GLA is outlined below.
In Vivo Adjuvant Activity Assessment
Objective: To evaluate the ability of a synthetic glycolipid adjuvant to enhance the antigen-specific immune response in vivo.
Materials:
-
Test Adjuvant (e.g., GLA formulation)
-
Model Antigen (e.g., Ovalbumin - OVA)
-
Control Adjuvant (e.g., Alum)
-
Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (female, 6-8 weeks old)
Methodology:
-
Animal Grouping: Divide mice into experimental groups (n=5-10 per group):
-
Antigen alone (e.g., OVA in PBS)
-
Antigen + Control Adjuvant (e.g., OVA + Alum)
-
Antigen + Test Adjuvant (e.g., OVA + GLA)
-
-
Immunization:
-
Prepare vaccine formulations by mixing the antigen with the respective adjuvant or PBS.
-
Immunize mice subcutaneously or intramuscularly at Day 0 and provide a booster immunization at Day 14.
-
-
Sample Collection:
-
Collect blood samples via retro-orbital or tail bleed at regular intervals (e.g., Days 14, 21, 28) to assess antibody responses.
-
At the study endpoint (e.g., Day 28), harvest spleens for the analysis of cellular immune responses.
-
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the antigen (OVA).
-
Serially dilute the collected sera and add to the plates.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) for detection.
-
Measure the absorbance and determine the endpoint antibody titers.
-
-
Cellular Immune Response Analysis (ELISPOT or Intracellular Cytokine Staining):
-
Isolate splenocytes from immunized mice.
-
Restimulate the splenocytes in vitro with the antigen (OVA) or specific peptides.
-
Use ELISPOT to quantify the number of antigen-specific cytokine-producing cells (e.g., IFN-γ, IL-4).
-
Alternatively, use flow cytometry with intracellular cytokine staining to determine the percentage of cytokine-producing T cells.
-
-
Data Analysis:
-
Statistically compare the antibody titers and cellular immune responses between the different experimental groups.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways activated by TLR4 agonist and iNKT cell-activating synthetic glycolipid adjuvants.
Caption: TLR4 signaling pathway activated by GLA/MPLA.
Caption: iNKT cell activation by α-GalCer analogues.
References
A Comparative Guide to Vaccine Adjuvants: Bay-R 1005 and MPLA
A comprehensive comparison of the efficacy and mechanisms of action of Bay-R 1005 and Monophosphoryl Lipid A (MPLA) as vaccine adjuvants is currently challenging due to the limited publicly available data on this compound. While MPLA is a well-characterized adjuvant with extensive research supporting its use, information regarding this compound is scarce, primarily found in patent literature and supplier descriptions without detailed experimental data or mechanistic studies.
This guide provides a detailed overview of the known properties of MPLA and summarizes the available information on this compound to offer a preliminary comparison.
Monophosphoryl Lipid A (MPLA): A Well-Established TLR4 Agonist
MPLA is a potent immunostimulatory adjuvant derived from the lipopolysaccharide (LPS) of the bacterium Salmonella minnesota R595. It is a detoxified form of LPS, retaining significant adjuvant activity with substantially reduced toxicity.[1][2][3] MPLA is a recognized Toll-like receptor 4 (TLR4) agonist and is a component of licensed human vaccines.[4][5]
Mechanism of Action and Signaling Pathway
MPLA exerts its adjuvant effects primarily through the activation of TLR4, a pattern recognition receptor expressed on the surface of innate immune cells such as dendritic cells (DCs) and macrophages. Upon binding to the TLR4/MD-2 complex, MPLA triggers intracellular signaling cascades that lead to the activation of the innate immune system. This activation is crucial for initiating and shaping the subsequent adaptive immune response to the co-administered antigen.
The signaling pathway initiated by MPLA is believed to be biased towards the TRIF-dependent pathway, which promotes the production of Type I interferons (IFNs) and the maturation of antigen-presenting cells (APCs). This leads to a Th1-polarized immune response, characterized by the production of cytokines like IFN-γ, which is important for cell-mediated immunity.
Caption: MPLA signaling through the TLR4/TRIF-dependent pathway.
Immunological Effects
The administration of MPLA as a vaccine adjuvant leads to several key immunological outcomes:
-
Enhanced Antibody Production: MPLA significantly boosts the production of antigen-specific antibodies.
-
Induction of T-cell Responses: It promotes the generation of robust CD4+ and CD8+ T-cell responses, which are critical for clearing virally infected cells and providing long-term immunity.
-
Th1-Biased Immune Response: MPLA preferentially drives a Th1-type immune response, characterized by the production of IFN-γ and IgG2a/IgG2b antibody isotypes in mice.
-
Dendritic Cell Maturation: MPLA induces the maturation of dendritic cells, enhancing their ability to process and present antigens to T-cells.
This compound: A Synthetic Glycolipid Analogue
This compound is described as a synthetic glycolipid analogue with immunoenhancing properties designed to modulate antibody synthesis. Information on this adjuvant is primarily derived from a patent application, which suggests its use in various adjuvant formulations.
Mechanism of Action and Signaling Pathway
The precise mechanism of action and the signaling pathways activated by this compound have not been detailed in publicly available scientific literature. As a glycolipid analogue, it may interact with pattern recognition receptors on immune cells, but the specific receptor(s) and downstream signaling events are unknown. The patent literature suggests that covalently linking this compound to an antigen can enhance its adjuvant effect, implying a direct interaction with the immune system in the context of antigen presentation.
Due to the lack of data, a signaling pathway diagram for this compound cannot be provided at this time.
Immunological Effects
The patent describing this compound suggests that it is capable of eliciting strong immune responses. It has been formulated with other components such as Quil-A, Cholesterol, DDA, and Carbopol to create adjuvant compositions. The primary intended effect of this compound appears to be the modulation and enhancement of antibody synthesis. However, quantitative data on antibody titers, T-cell responses, or cytokine profiles from comparative studies are not available.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and MPLA are not available due to the absence of such studies in the published literature. However, a general experimental workflow for comparing the efficacy of two adjuvants is outlined below.
Caption: A typical experimental workflow for comparing adjuvant efficacy.
Data Presentation
A quantitative comparison of this compound and MPLA is not possible at this time due to the lack of available data for this compound. A comparative table would ideally include metrics such as:
-
Antigen-Specific IgG Titers: Total IgG, IgG1, and IgG2a/c isotypes.
-
T-Cell Responses: Frequency of IFN-γ, TNF-α, and IL-2 secreting CD4+ and CD8+ T-cells.
-
Cytokine Levels: Serum concentrations of key cytokines such as IFN-γ, IL-2, IL-4, IL-5, IL-6, and IL-10.
Conclusion
MPLA is a well-documented and effective vaccine adjuvant that functions as a TLR4 agonist to promote a robust, Th1-biased immune response. In contrast, this compound is a synthetic glycolipid analogue with purported immunoenhancing properties, but its mechanism of action and immunological profile remain largely uncharacterized in the public domain.
For researchers, scientists, and drug development professionals, MPLA currently represents a more established and predictable choice for an adjuvant that elicits cell-mediated immunity. Further research and publication of experimental data are necessary to fully evaluate the efficacy of this compound and enable a direct and meaningful comparison with MPLA. Until such data becomes available, any decisions regarding the use of this compound would be based on limited information and would likely require extensive internal evaluation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-[4-(quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl] acetic acid (BAY x1005), a potent leukotriene synthesis inhibitor: effects on anti-IgE challenge in human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Bay-R 1005 and Alum Adjuvant in Vaccine Formulations
A detailed comparison for researchers and drug development professionals.
The quest for more potent and effective vaccines is a cornerstone of modern medicine. A critical component in this endeavor lies in the strategic use of adjuvants, substances that enhance the body's immune response to an antigen. This guide provides a comprehensive comparison of the synergistic effects observed when combining Bay-R 1005, a synthetic glycolipid analogue, with the traditional alum adjuvant. Experimental data, detailed protocols, and mechanistic insights are presented to inform researchers, scientists, and drug development professionals in the design of next-generation vaccine formulations.
Enhanced Immunogenicity: A Quantitative Look at the Synergy
The combination of this compound and alum has been shown to elicit a significantly more robust immune response compared to the use of either adjuvant alone. This synergistic effect is particularly evident in the enhanced production of antibodies against vaccine antigens.
A key study involving an influenza vaccine demonstrated that a formulation containing both this compound and alum resulted in the highest anti-hemagglutinin (HA) antibody responses.[1] Similarly, a synergistic immune response was observed when this combination was used with a pertussis toxoid vaccine.[1]
While the precise quantitative data from the original graphical representations in the foundational patent are not publicly available in detail, the descriptive results from these studies provide strong evidence for the superior performance of the combined adjuvant system. The following table summarizes the expected outcomes based on these findings.
| Adjuvant Formulation | Relative Anti-HA Antibody Titer (Influenza Vaccine) | Relative Anti-Pertussis Toxin Antibody Titer (Pertussis Vaccine) |
| Antigen Only (PBS) | Baseline | Baseline |
| Antigen + Alum | Moderate Increase | Moderate Increase |
| Antigen + this compound | Significant Increase | Significant Increase |
| Antigen + this compound + Alum | Highest Increase (Synergistic) | Highest Increase (Synergistic) |
Delving into the Mechanisms of Action: A Dual-Pronged Approach
The enhanced immunogenicity of the this compound and alum combination can be attributed to the distinct yet complementary mechanisms of action of each component, which together orchestrate a more potent activation of the innate and adaptive immune systems.
This compound: Activating the NKT Cell Pathway
This compound is a synthetic glycolipid analogue.[2] Glycolipid adjuvants are known to be potent activators of Natural Killer T (NKT) cells.[3] The proposed signaling pathway for this compound involves its presentation by antigen-presenting cells (APCs), such as dendritic cells, to NKT cells. This interaction triggers the activation of NKT cells, leading to the release of a cascade of cytokines. These cytokines, in turn, promote the maturation and activation of dendritic cells, which are crucial for initiating a robust adaptive immune response, including the activation of T cells and B cells, ultimately leading to enhanced antibody production.[3]
Alum: Triggering the NLRP3 Inflammasome
Alum, a widely used adjuvant for decades, primarily exerts its effect through the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within APCs. This activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, creating an inflammatory environment at the injection site. This localized inflammation helps to recruit more immune cells and enhances the uptake of the antigen by APCs, thereby boosting the subsequent adaptive immune response.
Synergistic Interaction
The synergy between this compound and alum likely arises from the simultaneous activation of these two distinct pathways. This compound drives the potent activation and maturation of dendritic cells via the NKT cell pathway, while alum creates a pro-inflammatory environment through NLRP3 inflammasome activation, further enhancing the recruitment and activity of these crucial immune cells. This dual stimulation leads to a more comprehensive and amplified immune response than either adjuvant could achieve on its own.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Aluminum hydroxide and immunostimulatory glycolipid adjuvant combination for enhanced COVID-19 subunit vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel mechanism-based glycolipid adjuvant for vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Bay-R 1005: An Analysis of its Adjuvant Properties and Antigen Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bay-R 1005, including its mechanism of action as an adjuvant, and presents a generalized experimental framework for assessing antibody cross-reactivity, a critical factor in vaccine development.
Understanding this compound's Role as an Adjuvant
This compound is designed to be co-administered with an antigen to enhance the host's immune reaction to that specific antigen. Its primary role is to stimulate and shape the immune response, leading to a more robust and durable production of antibodies. Patent literature indicates that this compound has been formulated with a diverse range of antigens, including those from viral, bacterial, and parasitic sources, as well as recombinant proteins and synthetic peptides.[2]
The immunoenhancing effects of this compound are often amplified when used in combination with other adjuvants, such as aluminum salts (alum).[2] This synergistic effect suggests a multi-faceted mechanism of immune stimulation.
Hypothetical Experimental Workflow for Cross-Reactivity Assessment
To evaluate the cross-reactivity of antibodies generated with a this compound-adjuvanted vaccine, a structured experimental approach is necessary. The following diagram outlines a typical workflow for such a study.
Caption: Hypothetical workflow for a this compound cross-reactivity study.
Data on Antigen Formulations with this compound
While specific cross-reactivity data is unavailable, patent documents provide examples of antigens that have been formulated with this compound to elicit a potent immune response. These formulations often involve a combination of adjuvants to achieve a synergistic effect.
| Antigen Type | Specific Antigen Example | Adjuvant Combination | Observed Outcome | Reference |
| Viral | Split flu vaccine | This compound + Alum | Enhanced anti-hemagglutinin (HA) antibody responses against various influenza strains. | |
| Bacterial Toxoid | Glutaraldehyde-inactivated pertussis toxoid | This compound + Alum | Synergistic immune response, leading to higher toxin-neutralizing antibody titers. | |
| Viral Glycoproteins | Parainfluenza virus type 3 (PIV-3) HN and F proteins | This compound + Alum | Superior primary antibody responses to both HN and F proteins compared to single adjuvants. | |
| Synthetic Peptide | HIV-1 peptide (CLTB-36) | This compound + Alum | Strong anti-peptide antibody responses. |
Detailed Experimental Protocols (Generalized)
The following are generalized protocols that would be adapted for a specific cross-reactivity study.
Immunization Protocol
-
Antigen-Adjuvant Formulation:
-
The antigen of interest (e.g., a recombinant viral protein) is formulated with this compound. A common method described in patents involves emulsifying the antigen with this compound.
-
For combination adjuvants, the antigen-Bay-R 1005 emulsion may then be adsorbed onto alum.
-
Control formulations would consist of the antigen with an alternative adjuvant (e.g., alum alone) or with a placebo.
-
-
Animal Immunization:
-
Laboratory animals, such as BALB/c mice, are immunized subcutaneously or intraperitoneally with the prepared vaccine formulations.
-
The immunization schedule typically involves a primary immunization followed by one or two booster immunizations at intervals of 2-3 weeks.
-
-
Serum Collection:
-
Blood samples are collected from the animals at specified time points, usually before the primary immunization (pre-bleed) and at 1-2 weeks after each booster immunization.
-
Serum is separated from the blood and stored at -20°C or -80°C for subsequent analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Antibody Titer and Cross-Reactivity
-
Plate Coating:
-
ELISA plates are coated overnight at 4°C with the primary antigen or the panel of cross-reactive antigens at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS).
-
-
Blocking:
-
The plates are washed and then blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Antibody Incubation:
-
Sera from immunized and control animals are serially diluted in blocking buffer and added to the wells. The plates are incubated for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the animal species' IgG is added to each well and incubated for 1 hour at room temperature.
-
-
Detection:
-
The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
The optical density is read at a specific wavelength (e.g., 450 nm). The antibody titer is determined as the reciprocal of the highest serum dilution that gives a reading significantly above the background. Cross-reactivity is assessed by comparing the titers against the primary antigen with the titers against other antigens.
-
Signaling and Logical Relationships
The precise signaling pathways activated by this compound are not extensively detailed in the public domain. However, as a glycolipid analogue, it is hypothesized to interact with components of the innate immune system, leading to the activation of antigen-presenting cells (APCs) and subsequent modulation of the adaptive immune response.
Caption: Hypothesized mechanism of this compound adjuvant activity.
References
Head-to-head comparison of Bay-R 1005 and other commercial adjuvants
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: The following guide provides a comparative overview of the investigational adjuvant Bay-R 1005 and other commercially available adjuvants. It is important to note that publicly available, peer-reviewed data directly comparing this compound with a wide range of other commercial adjuvants under identical experimental conditions is limited. The primary source of data for this compound is a U.S. patent, which, while informative, does not carry the same level of independent scrutiny as peer-reviewed scientific literature. This guide, therefore, presents the available data for this compound and summarizes the performance of other adjuvants based on separate studies. Direct comparisons should be interpreted with caution due to variations in experimental designs, antigens, and assays across different studies.
Introduction to this compound
This compound is a synthetic glycolipid analog designed to enhance the immune response to vaccine antigens. It is chemically related to N-acetyl-glucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine, a component of bacterial cell walls known for its immunomodulatory properties. The available data suggests that this compound can stimulate both humoral (antibody-mediated) and cell-mediated immunity. A notable characteristic of this compound is its demonstrated synergistic effect when used in combination with other adjuvants, such as aluminum salts (alum).
Quantitative Data Summary: this compound Performance
The following tables summarize the performance of this compound as described in U.S. Patent No. 5,656,746. The data is extracted and interpreted from graphical representations within the patent document.
Influenza Vaccine (Split Virion)
Table 1: Anti-Hemagglutinin (HA) Antibody Response in Mice
| Adjuvant Formulation | Mean Anti-HA Titer (Log2) |
| PBS (Control) | < 2 |
| Alum | ~ 5 |
| This compound | ~ 6 |
| This compound + Alum | ~ 8 |
Pertussis Toxoid Vaccine
Table 2: Anti-Pertussis Toxin (PT) Antibody Response in Guinea Pigs
| Adjuvant Formulation | Mean Anti-PT ELISA Titer |
| Alum | ~ 200 |
| This compound | ~ 400 |
| This compound + Alum | ~ 1600 |
Table 3: Pertussis Toxin Neutralizing Antibody Response in Guinea Pigs
| Adjuvant Formulation | Mean Neutralizing Titer |
| Alum | ~ 50 |
| This compound | ~ 100 |
| This compound + Alum | ~ 400 |
Comparison with Other Commercial Adjuvants
A direct head-to-head comparison of this compound with other commercial adjuvants in a single study is not publicly available. The following sections provide a general overview and performance data for some widely used commercial adjuvants based on published literature.
Aluminum Salts (Alum)
-
Mechanism of Action: Alum is the most widely used adjuvant in human vaccines. Its mechanism is thought to involve the formation of a depot at the injection site, which slowly releases the antigen, and the induction of an inflammatory response that recruits and activates antigen-presenting cells (APCs).
-
Performance:
-
Influenza: Alum has been shown to be less effective for influenza vaccines compared to newer adjuvants like MF59 and AS03.
-
Pertussis: Alum is the standard adjuvant for acellular pertussis vaccines and is effective at inducing a Th2-biased antibody response.
-
MF59®
-
Mechanism of Action: MF59 is an oil-in-water emulsion adjuvant. It is believed to work by creating a localized, transient inflammatory environment that attracts and activates immune cells, leading to a more robust and broader immune response.
-
Performance:
-
Influenza: MF59 is used in licensed seasonal and pandemic influenza vaccines (e.g., Fluad®) and has been shown to enhance the immune response, particularly in the elderly.
-
Pertussis: Data on MF59 with pertussis antigens is less common than for influenza.
-
AS03 (Adjuvant System 03)
-
Mechanism of Action: AS03 is an oil-in-water emulsion containing α-tocopherol (vitamin E). It induces a strong but transient local inflammatory reaction, leading to the recruitment of innate immune cells and enhanced antigen presentation.
-
Performance:
-
Influenza: AS03 is used in pandemic influenza vaccines (e.g., Pandemrix®) and has demonstrated a significant dose-sparing effect and induction of a strong and broad immune response.
-
Pertussis: Limited public data is available for AS03 with pertussis antigens.
-
CpG Oligodeoxynucleotides
-
Mechanism of Action: CpG ODNs are synthetic single-stranded DNA molecules that mimic bacterial DNA. They are recognized by Toll-like receptor 9 (TLR9) in immune cells, leading to a potent Th1-biased immune response.
-
Performance:
-
Influenza: CpG adjuvants have been shown in clinical trials to enhance the immunogenicity of influenza vaccines.
-
Pertussis: CpG adjuvants have been investigated to shift the immune response towards a more protective Th1/Th17 profile for pertussis vaccines.
-
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Hemagglutination Inhibition (HAI) Assay for Influenza
This assay measures the ability of antibodies in a serum sample to inhibit the agglutination (clumping) of red blood cells (RBCs) by influenza virus.
-
Materials:
-
Influenza virus antigen (standardized to 4 hemagglutinating units (HAU)/25 µL)
-
Receptor-destroying enzyme (RDE)
-
Phosphate-buffered saline (PBS)
-
0.5% suspension of turkey or chicken red blood cells (RBCs)
-
V-bottom 96-well microtiter plates
-
Test sera
-
-
Protocol:
-
Treat serum samples with RDE to remove non-specific inhibitors of hemagglutination. Heat-inactivate the RDE after treatment.
-
Perform two-fold serial dilutions of the treated sera in PBS in the microtiter plates (starting from a 1:10 dilution).
-
Add 25 µL of the standardized influenza virus antigen to each well containing the diluted sera.
-
Incubate the plates at room temperature for 30 minutes to allow antibodies to bind to the virus.
-
Add 50 µL of the 0.5% RBC suspension to each well.
-
Gently tap the plates to mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing only RBCs and PBS) have formed a distinct button at the bottom.
-
Read the results. The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.
-
Anti-Pertussis Toxin (PT) IgG ELISA
This assay quantifies the amount of IgG antibodies specific to pertussis toxin in serum samples.
-
Materials:
-
Purified pertussis toxin
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test sera and reference standards
-
HRP-conjugated anti-human or anti-guinea pig IgG antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
-
Protocol:
-
Coat the wells of a 96-well plate with purified pertussis toxin diluted in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of test sera and reference standards to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The concentration of anti-PT IgG in the samples is determined by comparison to the standard curve.
-
CHO Cell-Based Pertussis Toxin Neutralization Assay
This assay measures the ability of antibodies in a serum sample to neutralize the cytotoxic effects of pertussis toxin on Chinese Hamster Ovary (CHO) cells.
-
Materials:
-
CHO-K1 cells
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Pertussis toxin (standardized)
-
Test sera
-
96-well flat-bottom cell culture plates
-
-
Protocol:
-
Seed CHO cells into a 96-well plate and incubate overnight to form a semi-confluent monolayer.
-
Prepare serial dilutions of the test sera in cell culture medium.
-
In a separate plate, mix the diluted sera with a standardized amount of pertussis toxin. Incubate for 1-2 hours at 37°C to allow antibodies to neutralize the toxin.
-
Remove the culture medium from the CHO cell plate and add the serum-toxin mixtures to the respective wells.
-
Include control wells with cells only, cells with toxin only, and cells with serum only.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Examine the cells microscopically for the characteristic clustering effect induced by pertussis toxin.
-
The neutralization titer is the reciprocal of the highest dilution of serum that completely inhibits the toxin-induced cell clustering.
-
Visualizations
Caption: General mechanisms of action for different classes of vaccine adjuvants.
Caption: A typical experimental workflow for evaluating vaccine adjuvant efficacy.
Benchmarking Bay-R 1005: A Comparative Guide to Novel Adjuvants in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the selection of an appropriate adjuvant is critical for modulating and enhancing the immunogenicity of antigens. Bay-R 1005, a synthetic glycolipid analogue, has been identified as an immunoenhancing agent that promotes a T-helper 2 (Th2) polarized immune response, which is crucial for generating robust humoral immunity. This guide provides a comparative analysis of this compound's performance profile against a range of novel adjuvants, supported by experimental data and detailed methodologies to aid in the rational selection of adjuvants for next-generation vaccines.
Overview of Adjuvant Classes
Vaccine adjuvants can be broadly categorized based on their mechanism of action and the type of immune response they elicit. This compound falls within the class of synthetic glycolipid adjuvants. A comparative overview of this compound and other key adjuvant classes is presented below.
| Adjuvant Class | Specific Example(s) | Proposed Mechanism of Action | Predominant Immune Response |
| Synthetic Glycolipid Analogues | This compound , Monophosphoryl Lipid A (MPLA), α-Galactosylceramide (α-GalCer) analogues | Activation of innate immune pathways. This compound is suggested to modulate antibody synthesis. Others, like MPLA, are Toll-like receptor 4 (TLR4) agonists, while α-GalCer analogues activate invariant Natural Killer T (iNKT) cells via CD1d presentation.[1] | This compound: Th2; MPLA: Th1-biased; α-GalCer analogues: Can be modulated to Th1 or Th2. |
| Aluminum Salts | Aluminum hydroxide (Alum), Aluminum phosphate | Depot formation, NLRP3 inflammasome activation.[2][3] | Primarily Th2.[4][5] |
| Emulsions (Oil-in-water) | MF59®, AS03 | Depot effect, induction of cytokines and chemokines, enhanced antigen uptake by APCs. | Balanced Th1/Th2 or Th1-skewed. |
| Saponins | QS-21 | Forms pores in cell membranes, activates NLRP3 inflammasome, promotes cytotoxic T-lymphocyte (CTL) responses. | Potent Th1 and Th2 responses. |
| Toll-like Receptor (TLR) Agonists | CpG oligodeoxynucleotides (TLR9 agonist), Imiquimod (TLR7 agonist) | Direct activation of specific TLRs on innate immune cells, leading to cytokine production and co-stimulatory molecule upregulation. | CpG: Strong Th1 bias. |
| Nanoparticles | Liposomes, Polymeric nanoparticles | Enhanced antigen delivery to antigen-presenting cells (APCs), co-delivery of antigens and adjuvants. | Can be tailored for Th1 or Th2 responses depending on the formulation. |
Performance Data: A Comparative Look
Direct head-to-head performance data for this compound against a comprehensive panel of novel adjuvants is limited in publicly available literature. However, by examining studies on other synthetic glycolipid adjuvants and comparing them to novel adjuvants, we can infer the performance landscape.
Table 1: Comparative Adjuvant Performance on Antibody Response
| Adjuvant | Antigen | Animal Model | Key Findings (Antibody Titer) | Citation |
| Synthetic Sulfated Glycolipid Archaeosomes (SLA) | Ovalbumin (OVA) | Mice (BALB/c) | Induced significantly greater anti-OVA IgG titers compared to Alum and CpG. | |
| Monophosphoryl Lipid A (MPLA) | Ovalbumin (OVA) | Mice (C57Bl/6) | Induced significantly higher anti-OVA total IgG after prime immunization compared to synthetic glycolipids FP11 and FP18. | |
| AF03 (Squalene oil-in-water emulsion) | Influenza HA-NP | Mice | Significantly improved neutralizing antibody responses against homologous and heterologous viruses compared to unadjuvanted vaccine. | |
| QS-21 (Saponin) | Amyloid-β42 | Mice (wild-type) | Induced the strongest humoral response to Aβ, stronger than Alum and TiterMax Gold. | |
| Alum | Hepatitis B Surface Antigen (HBsAg) | Mice | Known to induce a strong Th2 response with high IgG1 antibody titers. |
Table 2: Comparative Adjuvant Performance on T-cell Response
| Adjuvant | Antigen | Animal Model | Key Findings (Cytokine Profile/T-cell Response) | Citation |
| This compound | Viral Glycoproteins | Mice | Induces a Th2 response, characterized by increased antibody production. | |
| Synthetic Mycolate Esters (TMM, GMM) | Ovalbumin (OVA) | Mice | Promoted Th1 and Th17 responses. | |
| α-Galactosylceramide (α-GalCer) | Various | Mice | Activates iNKT cells to rapidly produce large quantities of Th1 and Th2 cytokines. | |
| QS-21 | Amyloid-β42 | Mice (wild-type) | Induced significant IFN-γ, IL-4, and TNF-α expression, indicating a mixed Th1/Th2 response. | |
| Alum | Amyloid-β42 | Mice (wild-type) | Primarily induced IL-4 production, characteristic of a Th2 response. | |
| CpG ODN 2006 | Inactivated SARS-CoV | Mice (BALB/c) | Induced significant amounts of SARS-CoV-specific IgG and IgA antibodies. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Signaling pathway of a Th2-polarizing adjuvant like this compound.
References
- 1. Development of a novel mechanism-based glycolipid adjuvant for vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulation of TH2 biased immunity with mucosal administration of nanoemulsion adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ozbiosciences.com [ozbiosciences.com]
- 4. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Bay-R 1005-Enhanced Immune Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bay-R 1005, a synthetic glycolipid analogue with immunoenhancing properties, against other vaccine adjuvants. Due to the limited publicly available data specifically on the reproducibility of this compound, this guide draws upon information from related synthetic glycolipid adjuvants and presents a framework for evaluating its potential performance and reproducibility.
Executive Summary
This compound is a synthetic glycolipid analogue (GLA) designed to modulate and enhance antibody synthesis when used as a vaccine adjuvant.[1] Synthetic glycolipids represent a class of adjuvants that often act as agonists for Toll-like receptors (TLRs), particularly TLR4. This activation triggers downstream signaling pathways that lead to a robust and tailored immune response. While specific data on the reproducibility of this compound is not extensively documented in publicly accessible literature, its chemical nature as a synthetic compound suggests a high degree of batch-to-batch consistency, a critical factor for reproducible research and manufacturing. This guide outlines the probable mechanism of action, presents available comparative data, and provides detailed experimental protocols to aid researchers in the evaluation of this compound and similar adjuvants.
Data Presentation: Comparative Adjuvant Performance
To provide a framework for comparison, the following table summarizes the expected performance characteristics of this compound (as a representative synthetic glycolipid TLR4 agonist) against other common adjuvant classes.
| Adjuvant Class | Example(s) | Primary Mechanism of Action | Expected Antibody Response (Titer) | Expected T-cell Response | Key Advantages | Potential Limitations |
| Synthetic Glycolipid Analogue | This compound , Monophosphoryl Lipid A (MPL) | TLR4 Agonism | High | Strong Th1 bias | High purity, batch-to-batch consistency, defined mechanism of action. | Limited long-term clinical data for newer compounds. |
| Mineral Salts | Alum (Aluminum Hydroxide/Phosphate) | Depot formation, NLRP3 inflammasome activation | Moderate to High | Weak, Th2 bias | Excellent safety record, widely used. | Weak inducer of cellular immunity. |
| Saponins | Quil A, QS-21 | Induce inflammatory cytokine production | High | Strong Th1 and Th2 | Potent immunostimulatory activity. | Can be associated with local reactogenicity. |
| Oil-in-water Emulsions | MF59, AS03 | Depot formation, recruitment of immune cells | High | Moderate, balanced Th1/Th2 | Good safety profile, enhances both humoral and cellular immunity. | Complex manufacturing process. |
| Toll-like Receptor (TLR) Agonists | CpG ODN (TLR9), Imiquimod (TLR7) | Direct activation of specific TLR signaling pathways | High | Strong, can be tailored (Th1) | Potent and specific immune activation. | Potential for systemic inflammatory side effects. |
Mechanism of Action: this compound as a TLR4 Agonist
Synthetic glycolipid analogues like this compound are believed to exert their adjuvant effect primarily through the activation of Toll-like receptor 4 (TLR4) on antigen-presenting cells (APCs), such as dendritic cells and macrophages.
Signaling Pathway of a Synthetic Glycolipid Adjuvant (TLR4 Agonist)
Caption: TLR4 signaling pathway activated by a synthetic glycolipid adjuvant.
Experimental Protocols
The following provides a generalized, detailed methodology for the formulation and evaluation of a vaccine containing a synthetic glycolipid adjuvant like this compound.
Adjuvant Formulation and Antigen Adsorption
This protocol describes the preparation of an antigen adjuvanted with a combination of this compound and Alum.
Materials:
-
This compound (sterile solution, e.g., 1 mg/mL in a suitable solvent like DMSO or ethanol)
-
Alum (e.g., Alhydrogel®, 2% aluminum hydroxide)
-
Antigen of interest (sterile, protein-based, at a known concentration)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Dilution of Antigen: Dilute the stock antigen to the desired final concentration for immunization (e.g., 100 µg/mL) with sterile PBS.
-
Preparation of this compound Solution: If necessary, dilute the this compound stock solution with sterile PBS to the desired working concentration.
-
Adsorption of Antigen to Alum:
-
In a sterile vial, add the diluted antigen solution.
-
Slowly add the Alum suspension while gently vortexing. A typical ratio is 1:1 (v/v) antigen to Alum, but this may need optimization.
-
Incubate the mixture at room temperature for 1 hour with gentle, continuous mixing to allow for complete adsorption of the antigen to the Alum.
-
-
Addition of this compound:
-
To the antigen-Alum mixture, add the diluted this compound solution to achieve the desired final concentration (e.g., 50 µg/mL).
-
Mix gently by inversion. Avoid vigorous vortexing which can denature the antigen.
-
-
Final Formulation: The final formulation should be a homogenous suspension. Store at 2-8°C until use. Do not freeze.
Immunization Protocol (Mouse Model)
Materials:
-
Adjuvanted vaccine formulation
-
6-8 week old female BALB/c mice
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Immunization:
-
Gently mix the vaccine formulation by inverting the vial.
-
Administer a 100 µL dose of the vaccine formulation per mouse via the subcutaneous or intramuscular route.
-
Include control groups: PBS alone, antigen with Alum only, and antigen with this compound only.
-
-
Booster Immunizations: Administer booster immunizations at 2 and 4 weeks after the primary immunization using the same dose and route.
-
Sample Collection: Collect blood samples via tail bleed or retro-orbital sinus puncture at baseline (pre-immunization) and 2 weeks after each immunization.
Evaluation of Immune Responses
a) Humoral Response (Antibody Titer)
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat 96-well plates with the antigen of interest overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-Tween 20).
-
Serially dilute the collected mouse sera and add to the plates.
-
Incubate, wash, and then add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
After incubation and washing, add a TMB substrate and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the background).
-
b) Cellular Response (T-cell Activation)
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ:
-
Isolate splenocytes from immunized mice 2 weeks after the final booster.
-
Add splenocytes to an ELISpot plate pre-coated with an anti-IFN-γ capture antibody.
-
Stimulate the cells with the antigen of interest or a relevant peptide pool.
-
Incubate for 24-48 hours.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-HRP and a substrate to visualize the spots.
-
Count the number of spot-forming cells (SFCs), where each spot represents an IFN-γ-secreting cell.
-
Experimental Workflow
Caption: Workflow for evaluating this compound-enhanced immune responses.
Conclusion
This compound, as a synthetic glycolipid analogue, holds promise as a vaccine adjuvant due to its potential for high purity, consistent manufacturing, and a defined mechanism of action through TLR4 activation. While direct evidence for its reproducibility is limited in public literature, its synthetic nature is a strong indicator of reliability. The provided experimental framework offers a robust starting point for researchers to systematically evaluate the performance and reproducibility of this compound-enhanced immune responses in their specific applications. Further head-to-head studies with established adjuvants are warranted to fully characterize its immunological profile and solidify its position in the landscape of next-generation vaccine adjuvants.
References
Safety Operating Guide
Prudent Disposal Procedures for Bay-R 1005
Disclaimer: A specific Safety Data Sheet (SDS) for Bay-R 1005 containing detailed hazard and disposal information could not be located. The following procedures are based on general best practices for the handling and disposal of research chemicals with unknown toxicological and environmental properties. It is imperative to treat this compound as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a synthetic glycolipid analogue.[1][2][3] The procedures outlined are intended for researchers, scientists, and drug development professionals to manage this compound responsibly, minimizing risks and ensuring regulatory compliance.
Precautionary Chemical Profile
Since a comprehensive hazard profile for this compound is not publicly available, the compound should be handled with the utmost care. The following table summarizes the available information.
| Property | Value |
| Chemical Name | This compound |
| Chemical Class | Synthetic Glycolipid Analogue |
| Known Function | Immunoenhancing agent, modulates antibody synthesis |
| CAS Number | 294664-93-0 or 113467-48-4 |
| Molecular Formula | C44H87N3O8 |
| Molecular Weight | 786.18 g/mol |
| Appearance | Not specified (assume solid powder) |
| Solubility | Soluble in DMSO |
| Storage | Recommended at -20°C for powder |
| Hazard Profile | Unknown. Treat as hazardous. |
Immediate Safety and Handling Precautions
Given the lack of specific hazard data, a conservative approach to handling is required. Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the powder. Do not eat, drink, or smoke in areas where the compound is handled.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.
1. Waste Identification and Classification:
-
Treat all unused or expired this compound, as well as any materials contaminated with it, as hazardous chemical waste.
2. Waste Segregation and Containerization:
-
Solid Waste:
- Collect pure, unused, or expired this compound solid in a dedicated, leak-proof, and clearly labeled hazardous waste container.
- Do not mix with other chemical waste unless compatibility has been confirmed.
-
Liquid Waste (Solutions):
- If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution must be disposed of as liquid hazardous waste.
- The waste container must be chemically compatible with the solvent used.
- Never dispose of solutions containing this compound down the drain.[4]
-
Contaminated Materials:
- Place all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, absorbent pads) into a separate, sealed, and labeled container for solid chemical waste.
3. Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other constituents (e.g., solvent name and concentration).
-
Include the date when waste was first added to the container (accumulation start date).
4. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Keep waste containers tightly sealed, except when adding waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | CAS#:294664-93-0 | Chemsrc [chemsrc.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling Bay-R 1005
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Bay-R 1005 (CAS Number: 113467-48-4). This compound is identified as a synthetic glycolipid analogue with immunoenhancing properties, intended for research use only.[1][2] Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general best practices for handling novel research chemicals with unknown toxicological properties. Extreme caution is advised.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is paramount to ensure personnel safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use Case |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double-gloving is advised for handling concentrated solutions. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a risk of splashes or aerosols, such as during vortexing, sonicating, or preparing formulations. |
| Body | Laboratory coat | A buttoned, full-length lab coat should be worn to protect skin and personal clothing. |
| Respiratory | Use in a certified chemical fume hood | All handling of powdered this compound and preparation of its solutions should be performed in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a properly fitted respirator with appropriate cartridges should be considered after a formal risk assessment. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for the safe handling and storage of this compound.
Engineering Controls
-
Ventilation: All work with solid this compound and concentrated solutions must be conducted in a certified chemical fume hood.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the laboratory.
Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh paper or a tared container to minimize dispersal of the powder.
-
Solubilization: For creating solutions, such as the in vivo formulations suggested by some suppliers which may involve solvents like DMSO, PEG300, and Tween 80, add the solvent to the weighed this compound slowly and carefully.[2] Keep the container closed as much as possible.
-
Labeling: Clearly label all containers with the chemical name ("this compound"), concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Transport: When moving solutions of this compound, use secondary containment (e.g., a bottle carrier or a sealed plastic container).
Storage
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature is not available, but refrigeration or freezing is common for such compounds to ensure stability. Consult the supplier's recommendations if available.
-
Access: Restrict access to authorized personnel only.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed hazardous waste container. |
| Solutions of this compound | Collect in a labeled, leak-proof hazardous waste container designated for liquid chemical waste. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container for solid waste. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a designated hazardous waste bag or container immediately after use. |
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a general workflow for handling a research chemical like this compound and the logical relationship of safety protocols.
Caption: General Experimental Workflow for Handling this compound.
Caption: Logical Relationship of Safety Protocols for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
